Epetraborole hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[[(3S)-3-(aminomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4.ClH/c13-7-10-8-3-1-4-9(16-6-2-5-14)11(8)12(15)17-10;/h1,3-4,10,14-15H,2,5-7,13H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADYQGIQOBJGIW-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC=C2OCCCO)C(O1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2=C(C=CC=C2OCCCO)[C@H](O1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234563-16-6 | |
| Record name | Epetraborole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234563166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-(aminomethyl)-7-[(3-hydroxypropyl)oxy]-2,1-benzoxaborol-1(3H)-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPETRABOROLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM0NZY12FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Epetraborole Hydrochloride on Leucyl-tRNA Synthetase (LeuRS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2] Its unique mechanism of action, known as Oxaborole tRNA-Trapping (OBORT), offers a promising avenue for combating infections caused by multidrug-resistant bacteria.[3] This technical guide provides a comprehensive overview of the molecular interactions, quantitative kinetics, and experimental methodologies used to characterize the inhibition of LeuRS by epetraborole.
Core Mechanism of Action: Oxaborole tRNA-Trapping (OBORT)
Leucyl-tRNA synthetase is a crucial enzyme responsible for two key processes: the charging of transfer RNA with its cognate amino acid, leucine (aminoacylation), and the correction of errors by hydrolyzing mischarged tRNAs (editing or proofreading).[4] Epetraborole specifically targets the editing active site of LeuRS.[5][6]
The mechanism proceeds through the following steps:
-
Adduct Formation: The boron atom within the epetraborole molecule forms a covalent adduct with the 2' and 3'-hydroxyl groups (the cis-diols) of the terminal adenosine (A76) of an uncharged tRNALeu molecule.[3]
-
tRNA Trapping: This stable epetraborole-tRNALeu adduct then binds with high affinity to the editing active site of the LeuRS enzyme.[3]
-
Inhibition of Protein Synthesis: By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from cycling to the aminoacylation site to be charged with leucine. This leads to a depletion of leucyl-tRNALeu, the essential substrate for incorporating leucine into nascent polypeptide chains, ultimately resulting in the cessation of protein synthesis and bacterial cell death.[3]
Quantitative Data
The inhibitory activity and binding affinity of epetraborole have been quantified through various biochemical and microbiological assays.
Enzyme Inhibition and Binding Affinity
The direct interaction between epetraborole and LeuRS has been characterized by determining its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd).
| Parameter | Organism Source of LeuRS | Value | Method | Reference |
| IC50 | Escherichia coli | 0.31 µM | Aminoacylation Assay | [6][7] |
| Kd | Mycobacterium abscessus | 2.0 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |
| Kd | Mycobacterium tuberculosis | 2.3 ± 0.2 µM | Isothermal Titration Calorimetry (ITC) | [5][8] |
Antimicrobial Activity
The whole-cell activity of epetraborole is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Organism | Strain(s) | MIC Range / MIC50/MIC90 | Reference |
| Mycobacterium abscessus | 59 clinical isolates | MIC50: 0.125 mg/L; MIC90: 0.25 mg/L | [1] |
| Escherichia coli | ATCC 25922 | 0.5 - 4 µg/mL | [4] |
| Pseudomonas aeruginosa | ATCC 27853 | 0.5 - 4 µg/mL | [4] |
| Acinetobacter baumannii | Wild-type | MIC50: 2 µg/mL | [4] |
| Acinetobacter baumannii | Multidrug-resistant | MIC50: 8 µg/mL | [4] |
Resistance Profile
Resistance to epetraborole primarily arises from missense mutations within the editing domain of the leuS gene, which reduces the binding affinity of the epetraborole-tRNALeu adduct.
| Organism | Frequency of Resistance | Common LeuRS Mutations | Reference |
| Mycobacterium abscessus | 2 x 10-9 | G393V, T322I, T323P, S303L, Y421D, F321V | [5][8] |
| Pseudomonas aeruginosa | 4.8 x 10-8 | Not specified | [5] |
| Gram-negative species | 3.8 x 10-8 to 8.1 x 10-7 | Not specified | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of epetraborole.
LeuRS Aminoacylation Inhibition Assay (IC50 Determination)
This assay measures the ability of epetraborole to inhibit the aminoacylation (charging) of tRNALeu with leucine. The protocol is adapted from methods used for characterizing aminoacyl-tRNA synthetase inhibitors.
Workflow Diagram
Methodology
-
Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 4 mM DTT, 0.1 mg/mL BSA.
-
Enzyme: Purified recombinant bacterial LeuRS (e.g., from E. coli), final concentration ~20 nM.
-
Substrates: ATP (2 mM), in vitro transcribed tRNALeu (5 µM), and [3H]-L-leucine (~20 µM, with high specific activity).
-
Inhibitor: Epetraborole hydrochloride dissolved in DMSO, serially diluted to achieve a final concentration range from 0.01 µM to 100 µM.
-
Quenching/Washing Solution: Cold 5% (w/v) Trichloroacetic Acid (TCA) containing 1 mM leucine.
-
-
Procedure:
-
Prepare a master mix containing assay buffer, LeuRS, ATP, and tRNALeu.
-
In a 96-well plate, add 1 µL of each epetraborole dilution (and DMSO for control wells).
-
Add 40 µL of the master mix to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the aminoacylation reaction by adding 10 µL of [3H]-L-leucine to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Spot 45 µL from each well onto glass fiber filter mats.
-
Immediately quench the reaction by immersing the filter mats in cold 5% TCA.
-
Wash the mats three times with cold 5% TCA (10 minutes each wash) followed by one wash with 95% ethanol to remove unincorporated radiolabeled leucine.
-
Dry the filter mats completely under a heat lamp.
-
Place the filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each epetraborole concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the epetraborole concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC) (Kd Determination)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[8]
Workflow Diagram
Methodology
-
Sample Preparation:
-
Protein: Purified LeuRS (e.g., M. abscessus LeuRS) at a concentration of 50 µM.
-
Ligand: this compound at a concentration of 500 µM.
-
Buffer: Both protein and ligand must be in an identical, thoroughly degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.
-
-
Instrument Setup (e.g., MicroCal ITC200):
-
Temperature: 25°C.
-
Reference Power: 10 µcal/sec.
-
Stirring Speed: 750 rpm.
-
Injection Parameters: 19 injections total, with the first being 0.4 µL and subsequent injections being 2 µL, spaced 150 seconds apart.
-
-
Procedure:
-
Load approximately 200 µL of the LeuRS solution into the sample cell.
-
Load approximately 40 µL of the epetraborole solution into the injection syringe.
-
Place the assembly into the calorimeter and allow the system to thermally equilibrate.
-
Initiate the titration experiment. The instrument will automatically inject the ligand into the protein solution and record the resulting heat changes.
-
Perform a control titration by injecting epetraborole into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw binding data.
-
Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of epetraborole to LeuRS.
-
Fit the resulting binding isotherm using a one-site binding model (e.g., in Origin or similar software) to derive the thermodynamic parameters Kd, ΔH, and n.
-
Selection and Characterization of Resistant Mutants
This protocol is used to identify the genetic basis of resistance by selecting for mutants that can grow in the presence of epetraborole and then sequencing the leuS gene.[1][5]
Methodology
-
Mutant Selection:
-
Grow a large culture of the target bacterium (e.g., M. abscessus) to late-log phase in a suitable broth (e.g., 7H9 complete medium).
-
Plate a high density of cells (~109 CFUs) onto solid agar plates (e.g., 7H10 agar) containing epetraborole at concentrations of 4x, 8x, and 16x the predetermined MIC.
-
Incubate the plates under appropriate conditions until colonies appear (this can take several days to weeks for mycobacteria).
-
Isolate individual resistant colonies and re-streak them on fresh epetraborole-containing plates to confirm the resistance phenotype.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of CFUs in the initial inoculum.
-
-
Genomic DNA Extraction and Sequencing:
-
Grow a liquid culture of each confirmed resistant isolate.
-
Extract genomic DNA using a suitable commercial kit or standard protocol (e.g., bead beating followed by phenol-chloroform extraction).
-
Amplify the entire leuS gene using high-fidelity PCR with primers designed to flank the gene's open reading frame.
-
Purify the PCR product.
-
Sequence the entire leuS amplicon using Sanger sequencing with a set of internal, overlapping primers.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the full leuS sequence for each mutant.
-
Align the mutant leuS sequences with the wild-type leuS sequence from the parent strain.
-
Identify any nucleotide changes (mutations) and determine the resulting amino acid substitutions in the LeuRS protein.
-
Conclusion
This compound inhibits bacterial protein synthesis through a sophisticated and specific mechanism of action that involves trapping tRNALeu in the editing site of LeuRS. This OBORT mechanism is distinct from that of most currently used antibiotics, making epetraborole a valuable candidate for treating infections caused by Gram-negative and mycobacterial pathogens. The quantitative data on its inhibitory potency, binding affinity, and resistance profile provide a solid foundation for its ongoing clinical development. The experimental protocols detailed herein represent the standard methodologies for characterizing this and other novel inhibitors of aminoacyl-tRNA synthetases.
References
- 1. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and In Vitro Transcription of a Transfer RNA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. an2therapeutics.com [an2therapeutics.com]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
Epetraborole Hydrochloride: A Technical Guide to Target Binding and Inhibition Kinetics
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the target binding mechanism and inhibition kinetics of epetraborole hydrochloride, a novel boron-containing antimicrobial agent. It is designed to serve as a comprehensive resource, detailing the molecular interactions, quantitative inhibitory data, and the experimental methodologies used for their determination.
Core Mechanism of Action: Leucyl-tRNA Synthetase Inhibition
Epetraborole's primary antibacterial activity stems from its potent and selective inhibition of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1][2][3][4][5] LeuRS is a crucial enzyme responsible for catalyzing the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu), an essential step in protein synthesis.[6][7] Inhibition of this process halts bacterial growth and leads to cell death.[2][7]
The molecule belongs to the benzoxaborole class of antimicrobials.[8] Unlike many traditional antibiotics, epetraborole employs a unique mechanism known as the oxaborole tRNA-trapping (OBORT) mechanism.[8] The process involves two key steps:
-
Adduct Formation: The boron atom within the epetraborole structure forms a stable covalent adduct with the 2' and 3' hydroxyl groups (cis-diols) of the terminal adenosine on an uncharged tRNALeu molecule.[6][7]
-
Trapping at the Editing Site: This epetraborole-tRNALeu adduct then binds with high affinity to the editing domain of the LeuRS enzyme.[6][7][8][9] The editing site is a distinct domain from the main aminoacylation (synthesis) site and is responsible for proofreading and hydrolyzing incorrectly charged tRNAs.[6][7]
By trapping the tRNALeu in the editing site, epetraborole effectively prevents the tRNA from being correctly leucylated at the aminoacylation site, thereby blocking the entire protein synthesis pathway.[6][7][9]
Inhibition Kinetics and Potency
The inhibitory activity of epetraborole has been quantified through various in vitro assays, primarily yielding IC50 (half-maximal inhibitory concentration) against the purified enzyme and MIC (minimum inhibitory concentration) values against a range of bacterial pathogens.
Enzymatic Inhibition Data
The direct inhibitory potency of epetraborole against its molecular target, LeuRS, has been determined through enzyme kinetics.
| Parameter | Value | Target | Reference |
| IC50 | 0.31 µM | Leucyl-tRNA Synthetase (LeuRS) | [3][5] |
Antibacterial Potency Data (MIC)
Minimum Inhibitory Concentration (MIC) values demonstrate the compound's effectiveness in halting the growth of whole organisms. Epetraborole shows potent activity against Gram-negative bacteria and nontuberculous mycobacteria.[6][10]
| Organism | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Burkholderia pseudomallei | 13 clinical & 3 reference | 0.25 - 4 | - | - | [11] |
| Anaerobes (General) | All isolates tested | - | 2 | 4 | [3] |
| Mycobacterium abscessus | 59 clinical isolates | - | 0.125 mg/L | 0.25 mg/L | [9] |
| Mycobacterium avium complex (MAC) | 51 clinical isolates | - | 2 mg/L | 8 mg/L | [2] |
| M. abscessus CIP104536T | Type strain | - | 0.3 µM | - | [12] |
| M. abscessus (Clinical) | 10 clinical isolates | 0.4 - 3.3 µM | - | - | [12] |
Note: µg/mL and mg/L are equivalent units. Molar concentrations (µM) depend on the specific molecular weight used in calculations.
Experimental Protocols and Methodologies
The determination of epetraborole's binding and inhibition parameters relies on established biochemical and microbiological techniques.
Protocol for LeuRS Enzyme Inhibition Assay (IC50 Determination)
While the specific protocol for epetraborole's IC50 determination is not detailed in the provided literature, a general methodology for enzyme inhibition assays would be followed.
-
Reagents and Preparation:
-
Purified bacterial LeuRS enzyme.
-
Substrates: L-leucine, ATP, and purified tRNALeu.
-
This compound dissolved in a suitable solvent (e.g., DMSO) and prepared in a serial dilution.
-
Assay buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT).
-
Detection reagent (e.g., a pyrophosphate detection kit or radiolabeled L-leucine).
-
-
Assay Procedure:
-
The LeuRS enzyme is pre-incubated with varying concentrations of epetraborole for a defined period to allow for binding.
-
The enzymatic reaction is initiated by adding the substrates (ATP, L-leucine, tRNALeu).
-
The reaction is allowed to proceed for a fixed time at a controlled temperature (e.g., 37°C).
-
The reaction is quenched.
-
The amount of product formed (e.g., leucyl-tRNALeu or pyrophosphate) is measured.
-
-
Data Analysis:
-
The rate of reaction at each inhibitor concentration is calculated and normalized to the control (no inhibitor).
-
The data are plotted as percent inhibition versus log[epetraborole concentration].
-
A nonlinear regression analysis (e.g., four-parameter logistic equation) is used to fit the curve and calculate the IC50 value.
-
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the standard broth microdilution method, as referenced by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Materials:
-
96-well microtiter plates.
-
Bacterial culture in the logarithmic growth phase, adjusted to a standard inoculum density (e.g., 5 x 105 CFU/mL).
-
Cation-adjusted Mueller-Hinton broth (or specialized broth for fastidious organisms like mycobacteria).
-
Epetraborole stock solution for serial dilution.
-
-
Procedure:
-
A two-fold serial dilution of epetraborole is prepared directly in the microtiter plate wells using the appropriate broth.
-
The standardized bacterial inoculum is added to each well.
-
Control wells are included: a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
The plates are incubated under appropriate atmospheric and temperature conditions for a specified time (e.g., 18-24 hours for common bacteria, longer for mycobacteria).
-
-
Result Interpretation:
-
The MIC is visually determined as the lowest concentration of epetraborole that completely inhibits visible growth of the organism.
-
Methodologies for Determining Binding Kinetics (kon, koff)
While specific on-rate (kon) and off-rate (koff) values for epetraborole are not available in the reviewed literature, determining these parameters is critical for a complete understanding of its pharmacodynamics. Standard biophysical methods are employed for this purpose.[13][14]
-
Surface Plasmon Resonance (SPR): This label-free technique measures changes in mass on a sensor chip surface in real-time.[14] Purified LeuRS would be immobilized on the chip, and a solution containing epetraborole would be flowed over it. The association (binding) and dissociation phases are monitored to directly calculate kon and koff.[14]
-
Radioligand Binding Assays: These assays use a radiolabeled ligand (a "tracer") that binds to the target.[13][14] Competition kinetic experiments can be performed where the binding of the radioligand is measured over time in the presence of unlabeled epetraborole.[13][14] By analyzing the time course of tracer displacement, the binding kinetics of epetraborole can be determined.[15]
References
- 1. Epetraborole by AN2 Therapeutics for Burkholderia pseudomallei Infections (Melioidosis): Likelihood of Approval [pharmaceutical-technology.com]
- 2. an2therapeutics.com [an2therapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. an2therapeutics.com [an2therapeutics.com]
- 8. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DS86760016, a Leucyl-tRNA Synthetase Inhibitor, Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Methods to Determine Binding Kinetics | CoLab [colab.ws]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Epetraborole Hydrochloride: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetraborole hydrochloride is a novel, boron-containing antimicrobial agent that has demonstrated a broad spectrum of antibacterial activity. As a member of the oxaborole class, its unique mechanism of action targets a crucial step in bacterial protein synthesis, making it a promising candidate for combating drug-resistant pathogens. This technical guide provides an in-depth overview of the antibacterial spectrum of epetraborole, details the experimental protocols for its evaluation, and elucidates its molecular mechanism of action.
Antibacterial Spectrum of this compound
Epetraborole has shown potent activity against a wide range of bacterial pathogens, including Gram-negative, Gram-positive, and atypical bacteria. The following tables summarize the in vitro susceptibility of various bacterial species to epetraborole, presented as Minimum Inhibitory Concentration (MIC) values.
Gram-Negative Bacteria
Epetraborole exhibits robust activity against numerous clinically significant Gram-negative bacteria, including multidrug-resistant strains.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Burkholderia pseudomallei | 13 clinical, 3 reference | 0.25 - 4 | - | - |
| Pseudomonas aeruginosa | Wild-type & Carbapenem-resistant | - | 2 | 8 |
| Klebsiella pneumoniae | Wild-type & Carbapenem-resistant | - | 1 | 2 |
| Acinetobacter baumannii | Wild-type & Carbapenem-resistant | - | 2 | 8 |
| Acinetobacter baumannii | Multidrug-resistant | - | 8 | 16 |
| Stenotrophomonas maltophilia | Not specified | - | 2 | 4 |
| Burkholderia cenocepacia | Not specified | - | 8 | 32 |
Anaerobic Bacteria
Epetraborole has demonstrated efficacy against a significant number of anaerobic isolates.
| Bacterial Species/Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| All Anaerobic Isolates | 916 | - | 2 | 4 |
| Bacteroides fragilis | 302 | - | - | 4 |
| Bacteroides thetaiotaomicron | Not specified | - | - | 8 |
| Clostridium perfringens | Not specified | >32 | - | - |
| Prevotella bivia | - | 1 - 16 | - | - |
| Prevotella micra | 16 | - | - | 16 |
Mycobacteria
Epetraborole has shown particularly potent activity against nontuberculous mycobacteria (NTM).
| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycobacterium abscessus | 147 clinical | 0.03 - 0.25 | 0.06 | 0.12 |
| Mycobacterium avium Complex (MAC) | 51 | 0.25 - 8 | 1-2 | 4-8 |
Note: MIC values can vary depending on the testing methodology and specific strains tested.
Experimental Protocols
The determination of the antibacterial spectrum of epetraborole relies on standardized antimicrobial susceptibility testing methods. The most commonly employed method is the broth microdilution method , performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
1. Preparation of Materials:
- Microtiter Plates: Sterile 96-well plates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for aerobic and facultative anaerobic bacteria. For fastidious organisms, supplemented media may be required.
- Epetraborole Stock Solution: A stock solution of this compound is prepared at a known concentration and serially diluted.
- Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
2. Assay Procedure:
- Serial Dilution: Two-fold serial dilutions of the epetraborole stock solution are prepared directly in the microtiter plate wells with the appropriate broth medium.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls:
- Growth Control: A well containing only broth and the bacterial inoculum to ensure the viability of the organism.
- Sterility Control: A well containing only uninoculated broth to check for contamination.
- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may be adjusted for specific organisms (e.g., increased CO₂ for capnophilic bacteria).
3. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of epetraborole at which there is no visible growth.
Mechanism of Action
Epetraborole exerts its antibacterial effect by inhibiting bacterial leucyl-tRNA synthetase (LeuRS) , an essential enzyme in protein synthesis.[1] This inhibition occurs through a novel mechanism involving the boron atom of the epetraborole molecule.
The process can be summarized as follows:
-
Epetraborole enters the bacterial cell.
-
It targets the LeuRS enzyme, which is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).
-
Specifically, epetraborole binds to the editing domain of the LeuRS enzyme.
-
The boron atom in epetraborole forms a stable adduct with the terminal adenosine of the uncharged tRNALeu.
-
This adduct effectively traps the tRNALeu in the editing site of the enzyme, preventing it from being released and subsequently charged with leucine in the aminoacylation site.[1]
-
The blockage of tRNALeu charging leads to a depletion of leucyl-tRNALeu, which is essential for incorporating leucine into newly synthesized proteins.
-
The cessation of protein synthesis ultimately results in the inhibition of bacterial growth and cell death.
Visualizations
Experimental Workflow for MIC Determination
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of epetraborole.
Mechanism of Action of Epetraborole
Caption: Mechanism of action of epetraborole via inhibition of leucyl-tRNA synthetase.
References
Epetraborole Hydrochloride: A Technical Whitepaper on its Antimycobacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This technical guide focuses on the activity of epetraborole hydrochloride against Mycobacterium species. It is important to note at the outset that while initial interest may have included Mycobacterium tuberculosis, the primary target of epetraborole is the leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This is in contrast to the frontline tuberculosis drug isoniazid, which targets the mycobacterial enoyl-ACP reductase, InhA.[4][5] The majority of recent research and clinical development for epetraborole has consequently focused on its potent activity against non-tuberculous mycobacteria (NTM), particularly Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[2][6][7][8] This paper will present the available data for epetraborole's activity against M. tuberculosis while also providing a comprehensive overview of its more significant activity against NTM.
In Vitro Activity of Epetraborole
Epetraborole has demonstrated potent in vitro activity against a range of mycobacterial species. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.
Table 1: In Vitro Activity of Epetraborole against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) | Notes | Reference |
| M. tuberculosis H37Rv | 0.46 (MIC90) | Compared to M. abscessus MIC90 of 0.063 µg/mL | [6] |
Table 2: In Vitro Activity of Epetraborole against Non-Tuberculous Mycobacteria (NTM)
| Species/Strain | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes | Reference |
| M. abscessus complex | 0.014 - 0.11 | - | - | Activity against reference strains. | [7][8] |
| M. abscessus (147 isolates) | 0.03 - 0.25 | 0.06 | 0.12 | Large panel of recent international clinical isolates. | [8] |
| M. avium complex (110 isolates) | 0.25 - 16 | 2 | 4 | Recent clinical isolates from Japan. | [9] |
| M. avium 2285R | - | - | - | Used in a chronic mouse infection model. | [2] |
| M. intracellulare 1956 | - | - | - | Used in a chronic mouse infection model. | [2] |
| M. intracellulare DNA00055 | - | - | - | Used in a chronic mouse infection model. | [2] |
| M. intracellulare DNA00111 | - | - | - | Used in a chronic mouse infection model. | [2] |
In Vivo Efficacy of Epetraborole
Animal models have been crucial in evaluating the in vivo potential of epetraborole against mycobacterial infections.
Table 3: In Vivo Efficacy of Epetraborole in Mouse Models
| Mycobacterium Species | Mouse Model | Dosing Regimen | Efficacy Outcome | Reference |
| M. abscessus | C3HeB/FeJ | 300 mg/kg | 1-log reduction in lung CFU, comparable to clarithromycin. | [7] |
| M. avium complex (5 strains) | C57BL/6 | 200 mg/kg PO QD | CFU reductions ranging from 2 - 4.8 log10 compared to controls. Combination with SOC increased killing by 1.4 - 3.0 log10 CFU. | [2] |
| M. abscessus (3 isolates) | C3HeB/FeJ | 25 and 50 mg/kg PO QD | Gradual reduction in lung Mab burden over 4 weeks. | [10] |
| M. tuberculosis Erdman | C3HeB/FeJ | Not explicitly stated for Epetraborole (AN12855 data available) | AN12855 (InhA inhibitor) at 100 mg/kg was more effective than isoniazid at 25 mg/kg.[11] | [11] |
Mechanism of Action
Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[3] This mechanism involves the formation of an adduct with tRNALeu within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting protein synthesis.[7]
Caption: Mechanism of action of Epetraborole.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of epetraborole is determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Bacterial Culture: Mycobacterium species are cultured in appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Drug Dilution: Epetraborole is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: Plates are incubated at 37°C for a specified period (e.g., 7-14 days for slow-growing mycobacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Murine Model of Chronic Infection
The efficacy of epetraborole in a chronic mouse lung infection model is a key preclinical assessment.
Caption: Workflow for in vivo efficacy testing.
Detailed Steps:
-
Aerosol Infection: Mice (e.g., C57BL/6 or C3HeB/FeJ) are infected with a low-dose aerosol of a virulent Mycobacterium strain to establish a pulmonary infection.
-
Chronic Phase: The infection is allowed to progress to a chronic state, typically over several weeks.
-
Treatment Initiation: Mice are randomized into treatment and control groups. Treatment is administered orally once daily.
-
Monitoring: Body weight and clinical signs are monitored throughout the study.
-
Bacterial Load Determination: At specified time points, subsets of mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective agar to determine the bacterial load (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the lung CFU counts between the treated and control groups.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in mice have been conducted to determine the exposures achieved with different dosing regimens.[10][12] The pharmacokinetic/pharmacodynamic (PK/PD) driver of epetraborole has been identified as the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[12] In a hollow fiber system model of tuberculosis, an AUC0-24/MIC ratio of 327.1 was identified as the optimal exposure target for M. tuberculosis killing.[13][14] However, Monte Carlo simulations suggested that achieving this target in a clinical setting for TB might be challenging from a safety perspective.[13]
Clinical Development
Epetraborole is currently in clinical development for the treatment of treatment-refractory MAC lung disease.[15][16] A Phase 2/3 study (NCT05327803) has been underway to evaluate the efficacy and safety of epetraborole in combination with an optimized background regimen.[15][16] While the trial was terminated due to insufficient efficacy in sputum culture conversion, the drug was generally well-tolerated.[17]
Conclusion
This compound is a novel benzoxaborole with a unique mechanism of action targeting bacterial leucyl-tRNA synthetase. While it exhibits some in vitro activity against M. tuberculosis, its most potent activity is against NTM, particularly M. abscessus and MAC. Preclinical in vivo studies have demonstrated its efficacy in reducing mycobacterial burden in the lungs. The ongoing clinical development for NTM lung disease highlights the potential of epetraborole as a new therapeutic option for these difficult-to-treat infections. Further research is warranted to fully elucidate its potential role in the treatment of various mycobacterial diseases.
References
- 1. Epetraborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. an2therapeutics.com [an2therapeutics.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery-of-a-cofactor-independent-inhibitor-of-mycobacterium-tuberculosis-inha - Ask this paper | Bohrium [bohrium.com]
- 6. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2135. Epetraborole in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Improved Resistance Potential of a Cofactor-Independent InhA Inhibitor of Mycobacterium tuberculosis in the C3HeB/FeJ Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Epetraborole pharmacokinetics/pharmacodynamics in the hollow fiber system model of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. mountsinai.org [mountsinai.org]
- 17. respiratory-therapy.com [respiratory-therapy.com]
Epetraborole Hydrochloride: A Technical Guide to its Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epetraborole hydrochloride (formerly known as AN3365 and GSK2251052) is a novel, boron-based small molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis.[1][2][3] This technical guide provides an in-depth overview of epetraborole's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks. Epetraborole represents a promising therapeutic agent with a novel mechanism of action against a spectrum of bacterial pathogens, including multidrug-resistant strains.[4][5]
Introduction
The rise of antibiotic resistance necessitates the development of novel antibacterial agents that act on unexploited cellular targets. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, are essential for protein synthesis and present an attractive target for antimicrobial drug discovery.[5] Epetraborole is a member of the benzoxaborole class of compounds, which have demonstrated potent inhibitory activity against bacterial LeuRS.[5][6] This document serves as a comprehensive resource for understanding the molecular basis of epetraborole's antibacterial activity.
Mechanism of Action: Oxaborole tRNA Trapping (OBORT)
Epetraborole inhibits bacterial protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[2] Its mechanism of action is known as the oxaborole tRNA trapping (OBORT) mechanism.[5] LeuRS enzymes possess two active sites: an aminoacylation site where leucine is activated and attached to its cognate tRNA (tRNALeu), and an editing site that hydrolyzes incorrectly charged tRNAs to maintain translational fidelity.[2]
Epetraborole specifically targets the editing site of LeuRS.[7] The boron atom within the oxaborole ring of epetraborole forms a covalent adduct with the 2' and 3'-hydroxyl groups of the terminal adenosine of an uncharged tRNALeu molecule that is bound to the editing site.[5] This stable ternary complex of LeuRS, tRNALeu, and epetraborole effectively traps the tRNA in the editing site, preventing its release and subsequent aminoacylation.[5] The sequestration of the tRNALeu pool ultimately leads to the cessation of protein synthesis and bacterial cell death.
Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of epetraborole.
Quantitative Data
The inhibitory activity of epetraborole has been quantified through various in vitro assays.
Enzyme Inhibition
Epetraborole demonstrates potent inhibition of bacterial LeuRS.
| Parameter | Value | Enzyme Source |
| IC50 | 0.31 µM | E. coli LeuRS |
| Table 1: In vitro inhibition of leucyl-tRNA synthetase by epetraborole.[4] |
Antimicrobial Activity
Epetraborole exhibits broad-spectrum activity against a range of bacterial pathogens, including Gram-negative and atypical bacteria. Minimum Inhibitory Concentrations (MICs) have been determined for various clinical isolates.
| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Burkholderia pseudomallei | 0.25 - 4 | - | - |
| Enterobacteriaceae | - | 0.5 | 1 |
| K. pneumoniae (KPC-producing) | - | 1 | 2 |
| Pseudomonas aeruginosa (wild-type) | - | 2 | 8 |
| Acinetobacter baumannii (wild-type) | - | 2 | 8 |
| Stenotrophomonas maltophilia | - | 2 | 4 |
| Table 2: In vitro antimicrobial activity of epetraborole against various bacterial species.[2][8] |
Experimental Protocols
Leucyl-tRNA Synthetase Inhibition Assay (Representative Protocol)
This protocol describes a representative method for determining the in vitro inhibitory activity of epetraborole against bacterial LeuRS, based on common practices for aminoacyl-tRNA synthetase assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the characteristics of leucyl-tRNA synthetase (LeuRS) inhibitor AN3365 in combination with different antibiotic classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism (Journal Article) | OSTI.GOV [osti.gov]
- 8. Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Epetraborole Hydrochloride Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetraborole hydrochloride (formerly AN2690, GSK2251052) is a novel, boron-containing antimicrobial agent belonging to the oxaborole class. It is under investigation for the treatment of serious and rare infectious diseases, notably those caused by multidrug-resistant Gram-negative bacteria and nontuberculous mycobacteria (NTM). This technical guide provides an in-depth overview of the early-stage research concerning the efficacy of epetraborole, focusing on its mechanism of action, in vitro activity, and in vivo preclinical data.
Mechanism of Action
Epetraborole exerts its antimicrobial effect by selectively inhibiting bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] The boron atom in epetraborole's structure plays a crucial role in its mechanism. It forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme. This trapping of tRNALeu in the editing site prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.
References
Methodological & Application
Application Notes and Protocols for Epetraborole Hydrochloride MIC Determination Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetraborole hydrochloride is a novel, broad-spectrum antimicrobial agent belonging to the benzoxaborole class. Its mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis. By forming a stable adduct with tRNALeu in the editing site of LeuRS, epetraborole effectively halts the addition of leucine into newly forming polypeptide chains, leading to the cessation of microbial growth. While extensively studied for its antibacterial and antimycobacterial properties, its potential as an antifungal agent is an area of growing interest. These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts and molds, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Mechanism of Action
Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS). This enzyme is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu), a critical step in protein synthesis. Epetraborole's boron atom forms a covalent adduct with the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the enzyme. This prevents the tRNALeu from being charged with leucine at the aminoacylation site, thereby inhibiting protein synthesis and arresting cell growth.[1][2]
Data Presentation: this compound MIC Values
Due to the primary focus of published research on the antibacterial and antimycobacterial activity of epetraborole, comprehensive MIC data against a wide range of fungal species is limited. The following table summarizes available MIC data for epetraborole against various microorganisms to provide a comparative perspective. Researchers are encouraged to use the protocols herein to determine specific MIC values for their fungal isolates of interest.
| Microorganism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Mycobacterium abscessus | 0.06 | 0.12 | 0.03 - 0.25 | [3][4] |
| Mycobacterium avium complex (MAC) | 2 | 8 | 0.25 - 8 | [5][6] |
| Burkholderia pseudomallei | N/A | N/A | 1 - >32 | [7] |
| Candida albicans (AN2690 - a benzoxaborole) | N/A | N/A | N/A | [8] |
| Aspergillus fumigatus (AN2690) | N/A | N/A | N/A | [8] |
N/A: Not Available in the reviewed literature for Epetraborole. Data for other benzoxaboroles like AN2690 (tavaborole) against fungi suggest potential activity, but specific MIC values for epetraborole are needed.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against yeasts and molds, adapted from the CLSI M27 and M38 guidelines.
Protocol 1: Broth Microdilution MIC Assay for Yeasts (e.g., Candida species)
This protocol is based on the CLSI M27 reference method for broth dilution antifungal susceptibility testing of yeasts.[9][10][11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer or microplate reader (optional, for turbidimetric reading)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
-
Yeast isolates (e.g., Candida albicans, Candida glabrata)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of Epetraborole Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.6 mg/mL (or a 100x multiple of the highest desired final concentration).
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest final concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working epetraborole solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Subculture yeast isolates on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, transmittance of 90%) or a Wickerham card. This corresponds to approximately 1-5 x 106 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 103 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the final inoculum suspension. The final volume in each well will be 200 µL.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of epetraborole that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density at 530 nm.
-
Protocol 2: Broth Microdilution MIC Assay for Molds (e.g., Aspergillus species)
This protocol is adapted from the CLSI M38 guidelines for filamentous fungi.
Materials:
-
Same as for the yeast protocol, with the following modifications:
-
Mold isolates (e.g., Aspergillus fumigatus, Aspergillus flavus)
-
Potato dextrose agar for mold culture
-
Sterile, tween-containing saline (e.g., 0.05% Tween 20) to aid in spore dispersal
-
Procedure:
-
Drug and Plate Preparation:
-
Follow the same procedure as for the yeast protocol to prepare the epetraborole dilutions in the microtiter plates.
-
-
Inoculum Preparation:
-
Culture the mold on potato dextrose agar at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile, tween-containing saline and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to achieve a final inoculum concentration in the wells of 0.4-5 x 104 CFU/mL. This can be achieved by counting with a hemocytometer and then diluting appropriately in RPMI-1640 medium.
-
-
Inoculation, Incubation, and MIC Determination:
-
Follow the same steps for inoculation, incubation (48-72 hours at 35°C), and MIC determination as described for the yeast protocol. The MIC for molds is typically defined as the lowest concentration that shows 100% inhibition of growth.
-
Visualizations
Signaling Pathway of Epetraborole Action
Caption: Mechanism of Epetraborole action on protein synthesis.
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
References
- 1. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. an2therapeutics.com [an2therapeutics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Epetraborole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in evaluating the in vivo efficacy of Epetraborole hydrochloride, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] Epetraborole has demonstrated significant potential in treating infections caused by various challenging bacterial pathogens.[2][5]
Mechanism of Action
Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[1][2] Specifically, the boron atom in Epetraborole's structure binds to the cis-diols of the terminal adenosine of tRNALeu, trapping it in the editing site of the LeuRS enzyme.[2] This action prevents the leucylation of tRNALeu at the aminoacylation site, thereby halting protein synthesis and leading to bacterial cell death.[2][6]
Animal Models for In Vivo Efficacy Studies
Murine models are predominantly used to assess the in vivo efficacy of Epetraborole against various bacterial infections. These models are crucial for determining pharmacokinetic/pharmacodynamic (PK/PD) parameters, dose-response relationships, and overall antibacterial activity in a living system.[7][8]
Melioidosis (Burkholderia pseudomallei) Murine Model
An acute pulmonary infection model in mice is utilized to evaluate Epetraborole's efficacy against Burkholderia pseudomallei, the causative agent of melioidosis.[1][2]
Experimental Workflow:
Protocol:
-
Animal Model: BALB/c mice (7-9 weeks old) are commonly used.[9]
-
Bacterial Strain: B. pseudomallei strains such as 1026b or NCTC7383 are utilized.[2][10]
-
Infection: Mice are anesthetized and infected intranasally with a bacterial suspension (e.g., 5,000 CFU in 20 µL).[2][7]
-
Treatment: Treatment with Epetraborole or a vehicle control is initiated 24 hours post-infection.[7][10]
-
Efficacy Endpoint: The primary endpoint is the reduction in bacterial burden (CFU/g) in the lungs and spleen, assessed 48-72 hours after the start of treatment.[2][7]
-
Combination Studies: Epetraborole has been evaluated in combination with standard-of-care antibiotics like ceftazidime.[1][2]
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Route | Frequency | Log10 CFU Reduction (Lung) | Reference |
| Epetraborole | 30, 100, 200 | SC | QD | Dose-dependent reduction | [7][10] |
| Epetraborole | 30 | PO | BID | Significant reduction | [2] |
| Epetraborole + Ceftazidime | 15/125 | PO/SC | BID | Significantly improved activity vs monotherapy | [2] |
Nontuberculous Mycobacteria (NTM) Murine Models
Chronic lung infection models in mice are employed to assess the efficacy of Epetraborole against NTM, including Mycobacterium avium complex (MAC) and Mycobacteroides abscessus.[12][13]
Experimental Workflow:
Protocols:
a) Mycobacterium avium Complex (MAC) Model:
-
Animal Model: C57BL/6 mice are used.[12]
-
Bacterial Strain: Various MAC strains, including biofilm-forming strains like M. avium 2285R, are used.[12]
-
Infection: Mice are infected via pulmonary aerosol with a high bacterial load (e.g., 1x1011 CFU).[12]
-
Treatment: Treatment begins 28 days post-infection to allow for the establishment of a chronic infection.[12][14]
-
Efficacy Endpoint: Bacterial burden in the lungs is determined at various time points, including day 1, 28, and 84 post-infection.[12]
-
Combination Studies: Epetraborole is tested in combination with the standard of care (SOC) for MAC, which includes clarithromycin (CLR), rifabutin (RFB), and ethambutol (EMB).[12]
b) Mycobacteroides abscessus Model:
-
Animal Model: Mouse models are used to establish a lung infection.[13]
-
Bacterial Strain: Clinical isolates of M. abscessus (e.g., ATCC 19977, M9501, M9530) are used.[13]
-
Infection: A lung infection is established.
-
Treatment:
-
Efficacy Endpoint: Reduction in the lung bacterial burden over the 4-week treatment period.[13]
-
Combination Studies: The efficacy of Epetraborole has been compared to parenteral imipenem.[13] The combination of Epetraborole and norvaline has also shown improved efficacy.[16]
Quantitative Data Summary:
| Infection Model | Treatment Group | Dose (mg/kg) | Route | Frequency | Log10 CFU Reduction (Lung) | Reference |
| M. avium complex | Epetraborole | 1, 10, 30, 100, 300, 500 | PO | QD | Significantly better than CLR (250 mg/kg) | [12] |
| M. avium complex | Epetraborole + SOC | 200 + SOC | PO | QD | 1.4 - 3.0 log10 greater reduction than SOC alone | [12] |
| M. abscessus | Epetraborole | 25 and 50 | PO | QD | Gradual reduction over 4 weeks | [13][15] |
| M. abscessus | Epetraborole | 100 | PO | QD | As effective as twice-daily 100 mg/kg imipenem injection | [13][15] |
Pharmacokinetics in Murine Models
Pharmacokinetic studies in BALB/c mice following subcutaneous administration show a dose-dependent increase in plasma drug levels, with peak concentrations (Cmax) occurring at 0.5 hours for all doses.[7][9] The pharmacokinetics-pharmacodynamics (PK/PD) driver of Epetraborole is suggested to be the total drug exposure (AUC) rather than the peak concentration (Cmax) or time above MIC.[7][8]
Pharmacokinetic Parameters in BALB/c Mice (Subcutaneous Administration):
| Dose (mg/kg) | Mean Cmax (µg/mL) | Time to Cmax (h) | Reference |
| 30 | 5.10 ± 0.47 | 0.5 | [7] |
| 600 | 68.23 ± 18.95 | 0.5 | [7] |
Conclusion
The available in vivo data from murine models of melioidosis and NTM infections strongly support the continued development of this compound as a promising new oral antibiotic.[11][12] It demonstrates potent, dose-dependent efficacy, both as a monotherapy and in combination with existing standard-of-care regimens, addressing a significant unmet medical need for new treatments against these challenging pathogens.[12][13]
References
- 1. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. an2therapeutics.com [an2therapeutics.com]
- 5. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Pharmacokinetics and in vivo efficacy of epetraborole against Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. an2therapeutics.com [an2therapeutics.com]
- 13. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Epetraborole Hydrochloride: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetraborole is a novel, boron-containing inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1] This unique mechanism of action gives it potent activity against a range of bacteria, including nontuberculous mycobacteria (NTM) and Gram-negative pathogens.[1][2] Epetraborole is under development for the treatment of NTM lung disease, particularly that caused by Mycobacterium avium complex (MAC).[3][4] These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of epetraborole hydrochloride, along with protocols for key experimental analyses.
Pharmacodynamic Properties
Epetraborole exerts its antibacterial effect by inhibiting LeuRS, thereby preventing the attachment of leucine to its corresponding transfer RNA (tRNA) and halting protein synthesis.[1]
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Epetraborole targets the editing domain of the bacterial LeuRS enzyme. It forms an adduct with uncharged tRNALeu, trapping it in the editing site and preventing the aminoacylation of tRNALeu at the catalytic site. This ultimately blocks the incorporation of leucine into newly synthesized proteins, leading to bacterial growth inhibition.
Caption: Mechanism of action of Epetraborole.
In Vitro Activity
Epetraborole has demonstrated potent in vitro activity against various bacterial isolates. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Mycobacterium abscessus | 0.125 | 0.25 | [5] |
| Mycobacterium avium Complex (MAC) | 2 | 8 | [6] |
Pharmacokinetic Properties
The pharmacokinetic profile of epetraborole has been characterized in both preclinical models and human studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: Epetraborole is orally bioavailable.[3]
-
Distribution: It is highly distributed into tissues.[1]
-
Metabolism: The primary metabolic pathway is the oxidation of the propanol side chain to form the inactive metabolite M3.[1]
-
Excretion: Information on the primary route of excretion is not detailed in the provided search results.
Human Pharmacokinetics
A Phase 1b dose-ranging study in healthy adult volunteers provided key pharmacokinetic parameters for oral epetraborole.[7][8]
| Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | Reference |
| 500 mg q24h | 12 (Epetraborole) | ~1 | 7.6 - 11.1 | [8][9] |
| 500 mg q24h | 20 (Metabolite M3) | Not Specified | Not Specified | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of epetraborole against bacterial isolates.
Caption: Workflow for MIC determination.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)[5]
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Bacterial isolate in logarithmic growth phase
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Prepare Epetraborole Dilutions:
-
Perform two-fold serial dilutions of the epetraborole stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add 198 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 2 µL of the respective epetraborole dilution.[5]
-
-
Incubation:
-
Seal the plates and incubate at the appropriate temperature and duration for the specific bacterial species (e.g., 30°C for 72 hours for M. abscessus).[5]
-
-
MIC Determination:
-
Following incubation, visually inspect the plates to determine the lowest concentration of epetraborole that inhibits visible bacterial growth. This concentration is the MIC.[5]
-
Protocol 2: In Vivo Efficacy in a Murine Lung Infection Model
This protocol describes a model for evaluating the efficacy of epetraborole in treating a chronic lung infection in mice.
Caption: Workflow for in vivo efficacy testing.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Aerosol infection chamber
-
Bacterial culture for infection (e.g., M. avium)
-
Epetraborole formulation for oral gavage
-
Middlebrook 7H11 charcoal agar plates[10]
-
Homogenizer
Procedure:
-
Infection:
-
Infect mice with the desired bacterial strain via pulmonary aerosol exposure.[10]
-
-
Establishment of Chronic Infection:
-
Allow the infection to establish for a specified period (e.g., 28 days) to mimic a chronic disease state.[10]
-
-
Treatment:
-
Administer epetraborole orally once daily at various doses for a defined treatment duration (e.g., 56 days).[10] Include a vehicle control group.
-
-
Assessment of Bacterial Burden:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in a suitable buffer.
-
Perform serial dilutions of the lung homogenates and plate them on appropriate agar (e.g., Middlebrook 7H11 charcoal agar).[10]
-
Incubate the plates and count the colonies to determine the bacterial burden (CFU) in the lungs.
-
-
Data Analysis:
-
Compare the lung CFU counts between the treated and control groups to determine the efficacy of epetraborole.
-
Protocol 3: In Vitro Drug-Drug Interaction (DDI) Assessment
This protocol provides a general workflow for evaluating the potential of epetraborole to be a victim or perpetrator of drug-drug interactions, focusing on cytochrome P450 (CYP) enzymes.
Caption: Workflow for in vitro DDI studies.
Materials:
-
Human liver microsomes, cryopreserved human hepatocytes, and recombinant CYP enzymes.[11]
-
This compound and its major metabolite, M3.
-
CYP-specific probe substrates and their metabolites.
-
Prototypical CYP inducers.
-
LC-MS/MS system for analysis.
Procedure:
-
Metabolic Stability (Victim Potential):
-
Incubate epetraborole with human liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[1]
-
Analyze the disappearance of epetraborole over time using LC-MS/MS to assess its metabolic stability.
-
-
CYP Inhibition (Perpetrator Potential):
-
Incubate human liver microsomes with a CYP-specific probe substrate in the presence of varying concentrations of epetraborole or M3.[11]
-
Measure the formation of the substrate's metabolite by LC-MS/MS.
-
Calculate the IC50 value to determine the inhibitory potency.
-
-
CYP Induction (Perpetrator Potential):
-
Treat cryopreserved human hepatocytes with varying concentrations of epetraborole for a specified period (e.g., 48-72 hours).[11]
-
Measure the induction of CYP enzyme expression by quantifying mRNA levels (e.g., via qPCR) or by assessing enzyme activity using probe substrates.
-
Compare the induction to that of known prototypical inducers.
-
Conclusion
This compound is a promising antibacterial agent with a novel mechanism of action. The data and protocols presented here provide a framework for researchers to further investigate its pharmacokinetic and pharmacodynamic properties. Understanding these characteristics is crucial for the continued development and optimal clinical application of this compound in treating challenging bacterial infections. Recent clinical trial data for treatment-refractory MAC lung disease has suggested potentially lower than expected efficacy, leading to a halt in Phase III enrollment.[12] Further analysis of the existing data is ongoing to determine the future path for epetraborole.[12]
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. an2therapeutics.com [an2therapeutics.com]
- 3. In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. an2therapeutics.com [an2therapeutics.com]
- 7. 1727. Phase 1b Dose-ranging Study Demonstrates Tolerability and Pharmacokinetics (PK) of Oral Epetraborole at the Predicted Therapeutic Dosage for Mycobacterium avium Complex (MAC) Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. an2therapeutics.com [an2therapeutics.com]
- 11. academic.oup.com [academic.oup.com]
- 12. fibercellsystems.com [fibercellsystems.com]
Application Notes and Protocols for Cell-based Assays for Epetraborole Hydrochloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epetraborole hydrochloride is a novel antifungal agent that inhibits protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[1][2] As with any therapeutic candidate, evaluating its potential cytotoxicity is a critical step in the drug development process. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays. The provided methodologies are designed to be adaptable to various mammalian cell lines.
Mechanism of Action of Epetraborole
Epetraborole functions by inhibiting the leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding transfer RNA (tRNA) during protein synthesis.[2] Specifically, the boron atom in Epetraborole's structure plays a key role in trapping tRNALeu in the editing site of the LeuRS enzyme. This action prevents the tRNA from being charged with leucine at the aminoacylation site, thereby halting protein synthesis and leading to cell growth inhibition or cell death in susceptible organisms.[2]
Figure 1: Mechanism of action of Epetraborole.
Data Presentation
The following table summarizes hypothetical cytotoxicity data for this compound against common cell lines. While studies suggest Epetraborole has low cytotoxicity to mammalian cells, specific IC50 values are not widely published.[3][4] The data below are for illustrative purposes to guide researchers in presenting their findings.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference Compound (IC50, µM) |
| HEK293 | MTT | 24 | > 100 | Doxorubicin (0.5) |
| HepG2 | Neutral Red | 24 | > 100 | Doxorubicin (0.8) |
| A549 | LDH | 48 | > 100 | Staurosporine (1.2) |
| Jurkat | MTT | 48 | > 100 | Staurosporine (0.9) |
Table 1: Illustrative Cytotoxicity of this compound in Various Cell Lines.
Experimental Protocols
The following are detailed protocols for three standard cell-based cytotoxicity assays. An initial stock solution of this compound should be prepared in a suitable solvent, such as sterile water or DMSO, and serially diluted to the desired concentrations in cell culture medium.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: MTT assay experimental workflow.
Neutral Red (NR) Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in sterile water)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Protocol:
-
Follow steps 1-5 from the MTT assay protocol.
-
After the incubation period, remove the treatment medium and add 100 µL of medium containing Neutral Red to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with 150 µL of PBS.
-
Add 150 µL of destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Protocol:
-
Follow steps 1-5 from the MTT assay protocol.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Figure 3: Logical relationship of cytotoxicity assays.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro cytotoxicity of this compound. It is recommended to use multiple assays that measure different cellular parameters to obtain a comprehensive cytotoxicity profile. Based on existing literature, this compound is expected to exhibit low cytotoxicity against mammalian cell lines. However, empirical determination across a range of cell types and concentrations is essential for a thorough safety assessment.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH Cytotoxicity Assay [bio-protocol.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Epetraborole Hydrochloride in a Murine Model of Lung Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epetraborole hydrochloride (EBO) is a novel benzoxaborole antimicrobial agent that inhibits bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3][4] This unique mechanism of action makes it a promising candidate for treating challenging lung infections, particularly those caused by nontuberculous mycobacteria (NTM) such as Mycobacteroides abscessus (Mab) and Mycobacterium avium complex (MAC).[1][5][6] Preclinical studies in murine models of lung infection have demonstrated the efficacy of Epetraborole in reducing bacterial burden.[1][7][8][9] These application notes provide a detailed overview of the experimental protocols and quantitative data from these studies to guide researchers in designing and executing similar experiments.
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
Epetraborole targets the editing domain of leucyl-tRNA synthetase (LeuRS).[10] By binding to the terminal adenosine ribose of tRNALeu in the editing site, it blocks the synthesis of leucyl-tRNALeu, which ultimately halts bacterial protein synthesis.[4][11]
Caption: Mechanism of action of Epetraborole.
Experimental Protocols
Murine Model of Mycobacteroides abscessus Lung Infection
This protocol outlines the establishment of a chronic lung infection in mice to evaluate the efficacy of Epetraborole.
1. Animal Model:
-
Species: C3HeB/FeJ mice or NOD.SCID mice are commonly used.[9][10]
-
Health Status: Mice should be specific-pathogen-free and allowed to acclimate for at least one week before the experiment.
2. Bacterial Culture:
-
Strain: Clinically relevant isolates of Mycobacteroides abscessus (e.g., ATCC 19977, M9501, M9530) are used.[7][8][9]
-
Culture Conditions: Bacteria are grown in an appropriate broth (e.g., Middlebrook 7H9) to mid-log phase.
3. Infection Procedure:
-
Route of Administration: Aerosol infection is preferred to mimic the natural route of human infection.[7] Mice are placed in a chamber and exposed to an aerosolized suspension of M. abscessus.
-
Inoculum: The bacterial suspension is adjusted to achieve a desired initial lung deposition (e.g., 2-3 log10 CFU per lung).
4. This compound Administration:
-
Formulation: Epetraborole is prepared for oral administration, typically by gavage.
-
Dosage: Doses can range from 0.5 to 100 mg/kg, administered once daily.[7][8][9] Some studies have explored higher doses up to 300 mg/kg.[7][12]
-
Treatment Duration: Treatment is typically initiated after the infection has been established (e.g., 1 day or several weeks post-infection) and can continue for 4 weeks or longer.[7][8][9]
5. Efficacy Assessment:
-
Endpoint: The primary endpoint is the reduction in bacterial burden in the lungs, measured in log10 Colony Forming Units (CFU).[7][8][9]
-
Procedure: At specified time points, mice are euthanized, and the lungs are aseptically removed and homogenized. Serial dilutions of the lung homogenates are plated on appropriate agar (e.g., Middlebrook 7H11) to enumerate CFU.
6. Control Groups:
-
Negative Control: A group of infected mice receiving a vehicle control.
-
Positive Control: A group of infected mice receiving a standard-of-care antibiotic, such as imipenem (e.g., 100 mg/kg, twice daily via subcutaneous injection).[7][8][9]
Caption: Murine lung infection experimental workflow.
Data Presentation
The efficacy of this compound has been quantified in several studies. The tables below summarize the key findings.
Table 1: Efficacy of Epetraborole against Mycobacteroides abscessus Clinical Isolates
| M. abscessus Isolate | Epetraborole Dose (mg/kg, oral, once daily) | Treatment Duration | Mean Log10 CFU Reduction in Lungs | Comparator (Imipenem, 100 mg/kg, SC, twice daily) Mean Log10 CFU Reduction | Reference |
| ATCC 19977 | 25 | 4 weeks | Comparable to 50 mg/kg | Similar to 25 mg/kg EBO | [7],[8],[9] |
| ATCC 19977 | 50 | 4 weeks | Gradual reduction | - | [7],[8],[9] |
| M9501 | 25 | 4 weeks | Comparable to 50 mg/kg | - | [7],[8],[9] |
| M9501 | 50 | 4 weeks | Gradual reduction | - | [7],[8],[9] |
| M9530 | 25 | 4 weeks | Less effective than 50 mg/kg | - | [7],[8],[9] |
| M9530 | 50 | 4 weeks | More efficacious than 25 mg/kg | Comparable efficacy | [7],[8],[9],[12] |
Table 2: Dose-Ranging Study of Epetraborole against M. abscessus M9501
| Epetraborole Dose (mg/kg, oral, once daily) | Treatment Duration | Net Log10 CFU Reduction in Lungs | Comparator (Imipenem, 100 mg/kg, SC, twice daily) Net Log10 CFU Reduction | Reference |
| 0.5 | 4 weeks | - | - | [7],[8],[9] |
| 5 | 4 weeks | - | - | [7],[8],[9] |
| 10 | 4 weeks | - | - | [7],[8],[9] |
| 25 | 4 weeks | - | - | [7],[8],[9] |
| 100 | 4 weeks | 2.7 | Less than 100 mg/kg EBO | [7],[8],[9],[12] |
Table 3: Efficacy of Epetraborole against Mycobacterium avium Complex (MAC)
| MAC Strain | Epetraborole Dose (mg/kg, oral, once daily) | Treatment Duration | Efficacy Compared to Standard of Care (SOC) | Reference |
| M. avium 2285R | 1, 10, 30, 100, 300, 500 | 56 days | Significantly better than Clarithromycin (250 mg/kg) | [1] |
| M. avium ATCC 700898 | 100, 200, 300, 400 | - | Better than SOC | [1] |
| M. intracellulare 1956 | 100, 200, 300, 400 | - | As good as SOC | [1] |
| M. intracellulare DNA00055 | 100, 200, 300, 400 | - | As good as SOC | [1] |
| M. intracellulare DNA00111 | 100, 200, 300, 400 | - | As good as SOC | [1] |
*Standard of Care (SOC) for MAC: Clarithromycin (250 mg/kg), Rifabutin (100 mg/kg), and Ethambutol (100 mg/kg) administered once daily.[1]
Combination Therapy
Studies have also explored the combination of Epetraborole with other compounds. For instance, combination therapy of Epetraborole with norvaline has been shown to limit the rate of Epetraborole resistance in both M. abscessus and M. tuberculosis and demonstrated improved in vivo efficacy in a murine model of M. abscessus pulmonary infection.[10] Furthermore, when combined with the standard of care for MAC, 200 mg/kg of Epetraborole increased bacterial killing by 1.4 - 3.0 log10 CFU compared to SOC alone.[1]
Conclusion
This compound demonstrates significant dose-dependent efficacy in reducing the bacterial burden in murine models of lung infection caused by M. abscessus and MAC.[1][7][8][9] Its novel mechanism of action and oral bioavailability make it a promising candidate for further clinical development for the treatment of NTM lung disease. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound.
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. an2therapeutics.com [an2therapeutics.com]
Application Note: Utilizing a Hollow Fiber Infection Model for Pharmacokinetic/Pharmacodynamic Studies of Epetraborole Hydrochloride against Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epetraborole (EBO) is an investigational boron-containing oral inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2][3] This novel mechanism of action gives it potent activity against various bacteria, including nontuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb).[1][4][5] The hollow fiber infection model (HFIM) is a dynamic in vitro system that allows for the simulation of human-like pharmacokinetic (PK) profiles, enabling the detailed study of pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents.[6][7][8] This application note provides a detailed protocol for using the HFIM to evaluate the PK/PD properties of Epetraborole hydrochloride against mycobacteria, aiding in the determination of optimal dosing regimens and the suppression of antimicrobial resistance.
Principle of the Hollow Fiber Infection Model
The HFIM is a two-compartment model consisting of a central reservoir and a peripheral compartment containing semi-permeable hollow fibers.[6][8] Bacteria are inoculated into the peripheral compartment, where they are contained, while the drug is administered into the central reservoir.[9] The drug diffuses across the hollow fibers into the peripheral compartment, exposing the bacteria to concentrations that mimic human plasma or tissue levels.[7] Fresh medium is continuously supplied to the central reservoir and removed at a specific rate to simulate drug clearance and maintain a specific half-life.[10][11] This system allows for long-term experiments to assess bacterial killing kinetics and the emergence of resistance under clinically relevant drug exposures.[6][7]
Key PK/PD Parameters for Epetraborole
Studies utilizing the hollow fiber system have identified the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) as the key PK/PD driver for Epetraborole's efficacy against mycobacteria.[1][12]
Experimental Protocols
Materials
-
Hollow fiber cartridges (e.g., FiberCell Systems)
-
Peristaltic pump
-
Tubing and connectors
-
Central reservoir bottles
-
Mycobacterial strain of interest (e.g., M. tuberculosis H37Rv, Mycobacterium abscessus)
-
Appropriate culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
-
This compound powder
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Incubator
-
Equipment for bacterial enumeration (e.g., plating supplies, luminometer for MGIT)
Hollow Fiber System Setup and Sterilization
-
Assemble the hollow fiber system according to the manufacturer's instructions. This includes connecting the hollow fiber cartridge to the central reservoir and the peristaltic pump with appropriate tubing.
-
Sterilize the entire system, including the tubing and reservoir, by autoclaving or using ethylene oxide, following the manufacturer's guidelines.
-
Prime the system with sterile PBS to remove any residual air and ensure the integrity of the fibers.
-
Replace the PBS with the appropriate pre-warmed culture medium and allow the system to equilibrate inside an incubator at 37°C.
Inoculum Preparation
-
Grow the mycobacterial strain to mid-log phase in the appropriate culture medium.
-
Harvest the bacteria by centrifugation and wash them with fresh medium or PBS to remove any residual media components.
-
Resuspend the bacterial pellet in fresh medium and adjust the concentration to the desired inoculum density (typically 10^7 to 10^8 CFU/mL).
-
Inoculate the bacterial suspension into the peripheral compartment of the hollow fiber cartridge using a sterile syringe.
Epetraborole Administration and PK Simulation
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Based on the target human PK profile (e.g., Cmax, half-life), calculate the initial bolus dose and the infusion rate of Epetraborole required.
-
Administer the initial bolus dose of Epetraborole directly into the central reservoir.
-
Simultaneously, start the infusion of fresh medium containing the calculated concentration of Epetraborole into the central reservoir using the peristaltic pump. The rate of infusion will determine the simulated half-life of the drug.
-
The pump will also remove medium from the central reservoir at the same rate to maintain a constant volume.
Sampling and Analysis
-
Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose and then daily) to measure Epetraborole concentrations using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacodynamic Sampling: At specified time points (e.g., daily or every few days), collect samples from the peripheral compartment to determine the total and resistant bacterial populations.
-
Bacterial Enumeration:
-
Total Population: Serially dilute the samples and plate them on appropriate agar plates (e.g., Middlebrook 7H11 agar). Incubate the plates for the required duration and count the colony-forming units (CFU).
-
Resistant Population: Plate the samples on agar plates containing a selective concentration of Epetraborole (e.g., 3-4 times the MIC) to quantify the resistant subpopulation.
-
Data Presentation
Table 1: In Vitro Activity of Epetraborole against Mycobacteria
| Mycobacterial Species | Strain | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Mycobacterium tuberculosis | Clinical Isolates (n=48) | 2 | 32 | [11] |
| Mycobacterium abscessus | Clinical Isolates (n=59) | 0.125 | 0.25 | [10] |
Table 2: Pharmacokinetic Parameters of Epetraborole in the Hollow Fiber System
| Parameter | Value | Unit | Reference |
| Clearance Rate | 0.01 ± 0.00 | L/h | [11] |
| Volume of Distribution | 0.25 ± 0.04 | L | [11] |
| Half-life | 15.59 ± 1.72 | h | [11] |
Table 3: PK/PD Target of Epetraborole against M. tuberculosis in the Hollow Fiber System
| Readout Method | PK/PD Index | Target Value | Reference |
| CFU/mL | AUC0-24/MIC | 934.3 | [11] |
| Time to Positivity (TTP) | AUC0-24/MIC | 327.1 | [11][12] |
Visualizations
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. 1697. Dose-response Studies of the Novel Bacterial Leucyl-tRNA Synthetase Inhibitor, Epetraborole, in the Intracellular Hollow Fiber System Model of Mycobacterium avium complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fibercellsystems.com [fibercellsystems.com]
- 7. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of the Hollow-Fiber Infection Model to Personalized Precision Dosing of Isoniazid in a Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Epetraborole pharmacokinetics/pharmacodynamics in the hollow fiber system model of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Epetraborole Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Epetraborole hydrochloride. The information is designed to help identify and overcome potential mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel antibacterial agent that inhibits bacterial protein synthesis.[1][2][3] It specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).[4][5] Epetraborole traps the tRNALeu in the editing site of the LeuRS enzyme, preventing the completion of the aminoacylation process and thereby halting protein production.[4]
Q2: What are the known mechanisms of resistance to Epetraborole?
The primary mechanism of resistance to Epetraborole is the development of mutations in the gene encoding leucyl-tRNA synthetase (leuS).[6] These mutations typically occur in the editing domain of the enzyme, reducing the binding affinity of Epetraborole. Overexpression of the leuS gene, leading to higher cellular concentrations of the LeuRS enzyme, has also been identified as a potential resistance mechanism.[5] While efflux pumps are a common resistance mechanism for many antibiotics, their role in Epetraborole resistance appears to be less significant.[3]
Q3: What is the typical frequency of spontaneous resistance to Epetraborole?
The frequency of spontaneous resistance to Epetraborole can vary depending on the bacterial species and the selective pressure applied. For instance, in Mycobacterium abscessus, the frequency of resistance has been reported to be approximately 5.4 x 10-8 CFU.[6] In M. avium, the resistance frequency ranged from 1.58 x 10-7 to 8.48 x 10-9.[1][7]
Q4: Can combination therapy prevent the emergence of Epetraborole resistance?
Yes, studies have shown that combining Epetraborole with other antibiotics can significantly reduce the frequency of resistance. For example, combining Epetraborole with ethambutol, clarithromycin, rifabutin, or amikacin has been shown to lower the resistance frequency by over 700-fold in M. avium.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent or Higher-than-Expected Minimum Inhibitory Concentration (MIC) Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inoculum size too high | An increased inoculum can lead to an artificially high MIC. Ensure the inoculum is standardized according to CLSI guidelines, typically to ~5 x 105 CFU/mL.[8] |
| Media composition | The type of broth used can influence MIC results. For mycobacteria, cation-adjusted Mueller-Hinton broth (CAMHB) and Middlebrook 7H9 are commonly used.[8] Ensure consistency in the media and supplements used across experiments. |
| Spontaneous resistance | The emergence of resistant mutants in the inoculum can lead to variable MICs. If you suspect this, streak the culture on agar plates containing Epetraborole to isolate and characterize potential resistant colonies. |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment, as solutions may be unstable with repeated freeze-thaw cycles. |
Issue 2: Failure to Amplify the leuS Gene for Sequencing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor primer design | Verify that your primers are specific to the leuS gene of your target organism and do not have significant secondary structures or primer-dimer potential.[9][10] |
| Suboptimal PCR conditions | Optimize the annealing temperature using a gradient PCR.[9] Adjust the extension time based on the length of the leuS gene. Ensure the correct magnesium chloride concentration is used. |
| Poor DNA quality | DNA purity is crucial for successful PCR. Ensure your DNA extraction method effectively removes PCR inhibitors. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[11] |
| Low DNA template concentration | Quantify your DNA template and ensure you are using an adequate amount for the PCR reaction (typically 10-100 ng).[11] |
Issue 3: No Significant Increase in leuS Gene Expression in Suspected Overexpression-Mediated Resistance
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor RNA quality | Ensure the RNA is of high quality and integrity before proceeding with reverse transcription and qPCR. Use of an RNA stabilization solution is recommended. |
| Inefficient reverse transcription | Optimize the reverse transcription reaction to ensure efficient conversion of RNA to cDNA. |
| Suboptimal qPCR assay | Validate your qPCR primers for efficiency and specificity. Run a melt curve analysis to check for non-specific products.[12] |
| Incorrect reference genes | Use at least two validated reference genes for normalization of gene expression data to ensure accuracy. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) and filter-sterilize.
-
Perform two-fold serial dilutions of the Epetraborole stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.
-
Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the 96-well plate containing the Epetraborole dilutions with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial species.
-
The MIC is the lowest concentration of Epetraborole that completely inhibits visible growth.[2]
Protocol 2: Determination of Spontaneous Resistance Frequency
Procedure:
-
Grow a bacterial culture to a high density (e.g., 109 - 1010 CFU/mL).
-
Plate serial dilutions of the culture on drug-free agar plates to determine the total viable cell count.
-
Plate the concentrated culture onto agar plates containing Epetraborole at concentrations of 2x, 4x, and 8x the MIC.[1]
-
Incubate the plates until colonies appear.
-
Count the number of colonies on both the drug-free and drug-containing plates.
-
Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells.[1]
Protocol 3: Sequencing of the leuS Gene
Procedure:
-
DNA Extraction: Isolate high-quality genomic DNA from both the susceptible parent strain and the Epetraborole-resistant mutants.
-
Primer Design: Design PCR primers that flank the entire coding sequence of the leuS gene.
-
PCR Amplification: Perform PCR to amplify the leuS gene from the extracted genomic DNA.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs, primers, and polymerase.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant mutants to the sequence of the parent strain to identify any mutations.
Visualizations
Caption: Overview of Epetraborole resistance mechanisms.
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Simplified pathway of Epetraborole action and resistance.
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. an2therapeutics.com [an2therapeutics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. an2therapeutics.com [an2therapeutics.com]
- 9. mybiosource.com [mybiosource.com]
- 10. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 11. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 12. pcrbio.com [pcrbio.com]
Improving Epetraborole hydrochloride solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Epetraborole hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GSK2251052 and AN3365) is a novel, potent, and selective boron-containing antibiotic.[1][2] It functions as an inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme that catalyzes the attachment of leucine to its corresponding transfer RNA (tRNA).[3][4][5] By binding to the editing site of the LeuRS, Epetraborole traps the tRNALeu, which in turn blocks the synthesis of leucyl-tRNALeu and ultimately inhibits bacterial protein synthesis.[3][6][7]
Q2: What are the recommended solvents for dissolving this compound for in vitro assays?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For creating stock solutions, DMSO is commonly used.[2][8] It is crucial to use newly opened, anhydrous DMSO as its hygroscopic nature can significantly impact the solubility of the compound.[8][9]
Q3: What should I do if I observe precipitation when preparing my this compound solution?
If you observe precipitation or phase separation during the preparation of your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[8] For aqueous solutions, filtration through a 0.22 μm filter after dilution to the working concentration is recommended to sterilize and remove any potential particulates.[8]
Q4: How should I store my this compound stock solutions?
For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For long-term storage (months), it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][8] Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed, moisture-free environment.[8] It is advised to prepare fresh solutions for optimal results as solutions can be unstable.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Compound may have low solubility in the chosen solvent at the desired concentration. The quality of the solvent may be suboptimal. | Use gentle heating or sonication to aid dissolution.[8] Ensure you are using high-quality, anhydrous DMSO, as moisture can affect solubility.[8][9] Refer to the solubility data table below for appropriate solvent selection and concentration. |
| Precipitation Observed in Stock Solution Upon Storage | The concentration of the stock solution may be too high for the storage temperature. The solution may have absorbed moisture. | Store aliquots at a lower temperature (-80°C) to maintain solubility. Ensure vials are tightly sealed to prevent moisture absorption.[8] Consider preparing a slightly lower concentration stock solution. |
| Inconsistent Results in In Vitro Assays | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration of the working solution. | Prepare fresh working solutions from a properly stored stock solution for each experiment.[4] Verify the concentration of your stock solution. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. |
| Unexpectedly High MIC Values | The bacterial strain may have intrinsic or acquired resistance. The inoculum size may be too high. | Confirm the identity and expected susceptibility of your bacterial strain. Ensure the inoculum is prepared according to standard protocols (e.g., adjusted to 0.5 McFarland standard).[6] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~200 mg/mL (~731.21 mM) | Ultrasonic assistance may be needed.[2][8] Use of newly opened DMSO is recommended.[8][9] |
| Water | ≥ 28 mg/mL (~102.37 mM) | Sonication is recommended.[2][10] |
| PBS | 100 mg/mL (365.60 mM) | Requires ultrasonication.[2] |
Table 2: In Vitro Activity of Epetraborole
| Organism | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| Enterobacteriaceae | 0.5 | 1 | [1] |
| Mycobacterium abscessus | 0.125 mg/L | 0.25 mg/L | [6] |
| Anaerobic Isolates | 2 | 4 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 273.52 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.74 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2][8]
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final concentration range should typically span from 0.03 to 64 μg/mL.[5]
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.
-
Dilute the adjusted bacterial suspension 1:1000 in CAMHB to achieve a final inoculum density of approximately 105 CFU/mL.[6]
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the Epetraborole dilutions. Include a positive control (bacteria in broth without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.[5]
-
The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of Epetraborole.
Caption: Workflow for MIC determination.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Bacterial | CAS 1234563-16-6 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Antibacterial | TargetMol [targetmol.com]
Addressing Epetraborole hydrochloride off-target effects in cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Epetraborole hydrochloride in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cytotoxicity in our cell line at concentrations where Epetraborole is supposed to be selective for bacterial LeuRS. What could be the cause?
A1: While Epetraborole generally exhibits low cytotoxicity in human cell lines, several factors could contribute to unexpected cell death.[1][2][3]
Troubleshooting Steps:
-
Confirm Drug Concentration and Purity: Verify the concentration of your this compound stock solution and ensure its purity. Degradation or impurities can lead to cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities. Consider performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for cytotoxicity in your specific cell line.
-
Culture Conditions: Off-target effects can be exacerbated by suboptimal culture conditions. Ensure your cells are healthy, free from contamination, and cultured under recommended conditions.
-
Assay Interference: The observed effect might be an artifact of the cytotoxicity assay used. Consider using an alternative method to confirm the results (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH release).
-
Mitochondrial Stress: Although not a primary target, high concentrations of some compounds can induce mitochondrial stress. Evaluate mitochondrial membrane potential or reactive oxygen species (ROS) production.
Q2: Our gene expression analysis shows modulation of genes unrelated to protein synthesis. Is this an expected off-target effect of Epetraborole?
A2: Epetraborole's primary mechanism is the inhibition of leucyl-tRNA synthetase (LeuRS), which directly impacts protein synthesis.[1][4][5] However, downstream effects can lead to changes in gene expression. For instance, in E. coli, Epetraborole has been shown to alter the expression of genes related to the cell exterior, regulation, and response to stimuli.[6][7]
Troubleshooting Steps:
-
Pathway Analysis: Utilize pathway analysis tools to determine if the modulated genes are part of a coordinated cellular stress response (e.g., unfolded protein response, amino acid starvation response).
-
Time-Course Experiment: Perform a time-course experiment to distinguish between early (potentially direct) and late (likely indirect) gene expression changes.
-
Protein Synthesis Inhibition Control: Compare the gene expression profile to that induced by a well-characterized, structurally different protein synthesis inhibitor (e.g., cycloheximide) to identify effects specific to Epetraborole's chemical structure versus those related to general protein synthesis arrest.
-
Validate with qPCR: Confirm the microarray or RNA-seq data for key genes of interest using quantitative real-time PCR (qPCR).
Q3: We are seeing inconsistent results in our assays. Could Epetraborole be interacting with components of our cell culture medium?
A3: Inconsistent results can arise from interactions with media components. It has been noted that the activity of Epetraborole can be influenced by the composition of the culture medium, with some studies showing lower potency in cation-adjusted Mueller Hinton (CaMH) media.[8][9]
Troubleshooting Steps:
-
Media Comparison: Test the activity of Epetraborole in different types of standard cell culture media (e.g., DMEM, RPMI-1640, Ham's F-12) to see if the effect is media-dependent.
-
Serum Effects: Serum proteins can bind to small molecules and reduce their effective concentration. Perform experiments in serum-free or reduced-serum conditions to assess the impact of serum.
-
pH Stability: Check the pH of your culture medium after the addition of this compound, as pH shifts can affect both cell health and compound activity.
Quantitative Data Summary
The following tables summarize key quantitative data related to Epetraborole's activity and potential for off-target effects.
Table 1: In Vitro Activity and Cytotoxicity
| Parameter | Organism/Cell Line | Value | Reference |
| IC50 (LeuRS Inhibition) | - | 0.31 µM | [10] |
| MIC50 (M. abscessus) | Mycobacterium abscessus | 0.125 mg/L | [11] |
| MIC90 (M. abscessus) | Mycobacterium abscessus | 0.25 mg/L | [11] |
| MIC Range (B. pseudomallei) | Burkholderia pseudomallei | 0.25–4 µg/mL | [12] |
| Intracellular IC50 (M. abscessus) | Macrophages | 1.7 µM | [3] |
| Cytotoxicity | Not specified | No cytotoxicity observed at tested concentrations | [1][2] |
Table 2: Cytochrome P450 (CYP) and Transporter Interactions
| Interaction | Enzyme/Transporter | Observation | Concentration | Reference |
| CYP Inhibition | Major CYP enzymes | Not a potent reversible or time-dependent inhibitor | >100 µM | [1][2][13] |
| CYP Induction | CYP2B6 | Weak induction (2.18-fold) | 100 µM | [2] |
| CYP Induction | CYP3A4 | Weak induction (~3-fold) | 100 µM | [2] |
| Transporter Inhibition | Major human efflux/uptake transporters | No significant inhibition | At clinically relevant concentrations | [1] |
| Substrate Potential | P-gp, BCRP, OAT1, OAT3, etc. | Not a substrate | - | [1] |
| Substrate Potential | OCT2 | Potential substrate | 5 µM | [1] |
Experimental Protocols
1. Protocol: Cell Viability Assessment using Resazurin-Based Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well and incubate for 2-4 hours until the color changes from blue to pink/purple.
-
Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm with a reference wavelength of 600 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
2. Protocol: CYP450 Inhibition Assay (General)
This protocol outlines a general procedure for evaluating the inhibitory potential of Epetraborole on CYP enzymes using human liver microsomes.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.4), human liver microsomes, a panel of CYP-specific probe substrates, and an NADPH-generating system.
-
Incubation Mixture: In a 96-well plate, combine the reaction buffer, human liver microsomes, and this compound at various concentrations. Include positive control inhibitors for each CYP isoform.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Add the CYP-specific probe substrate to each well to initiate the reaction.
-
NADPH Addition: After a brief incubation, add the NADPH-generating system to start the metabolic reaction.
-
Reaction Termination: After a defined period (e.g., 15-30 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each Epetraborole concentration compared to the vehicle control. Determine the IC50 value if significant inhibition is observed.
Visualizations
Caption: Epetraborole's primary mechanism of action.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. an2therapeutics.com [an2therapeutics.com]
- 13. an2therapeutics.com [an2therapeutics.com]
Troubleshooting inconsistent results in Epetraborole MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epetraborole Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Epetraborole?
A1: Epetraborole is a boron-containing inhibitor of the bacterial enzyme leucyl-tRNA synthetase (LeuRS).[1] It functions through a novel mechanism that involves trapping the transfer RNA for leucine (tRNALeu) in the editing site of the LeuRS enzyme. This is achieved by the boron atom of Epetraborole binding to the cis-diols of the terminal adenosine of tRNALeu. This action prevents the attachment of leucine to its tRNA, thereby inhibiting protein synthesis and halting bacterial growth.
Q2: What is the standard method for determining the MIC of Epetraborole?
A2: The standard method for determining the MIC of Epetraborole is the broth microdilution (BMD) assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Q3: What are the expected Epetraborole MIC ranges for common pathogens?
A3: Epetraborole has demonstrated potent in vitro activity against a range of bacteria, particularly Mycobacterium abscessus and Mycobacterium avium complex (MAC). The MIC values can vary depending on the species and even the subspecies of the bacteria being tested.
| Organism | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| Mycobacterium abscessus | 0.06 | 0.12 | 0.03 - 0.25 |
| Mycobacterium avium complex (US Isolates) | 2 | 8 | 0.25 - 8 |
| Mycobacterium avium complex (Japanese Isolates) | 2 | 4 | 0.25 - 16 |
This table summarizes data from multiple studies and MIC values can be influenced by specific experimental conditions.[2][3][5][6]
Troubleshooting Inconsistent MIC Results
Q4: My Epetraborole MIC values are higher than expected. What are the potential causes?
A4: Higher than expected MIC values for Epetraborole can be attributed to several factors:
-
High Inoculum Density: A significant increase in the initial bacterial inoculum can lead to a substantial rise in the observed MIC. For instance, increasing the inoculum from approximately 105 CFU/mL to 107 CFU/mL has been shown to cause up to a 64-fold increase in the MIC of Epetraborole.[5]
-
Media Composition: The type of broth used for the assay can influence the in vitro activity of Epetraborole. Cation-Adjusted Mueller-Hinton Broth (CAMHB) has been reported to result in slightly higher MIC values compared to Middlebrook 7H9 broth for some bacterial species.[5][7] This may be due to the differing concentrations of divalent cations like Ca2+ and Mg2+.
-
pH of the Media: While not extensively documented specifically for Epetraborole, the activity of some boron-containing compounds can be pH-dependent. Ensure the pH of your media is within the recommended range.
-
Incubation Time: While standard protocols should be followed, extended incubation times could potentially lead to drug degradation or the selection of resistant subpopulations, resulting in higher apparent MICs.
Q5: My Epetraborole MIC values are inconsistent between experiments. What should I check?
A5: Inconsistent MIC results are often due to variability in experimental parameters. Here are key factors to review for consistency:
-
Inoculum Preparation: Ensure that the bacterial inoculum is consistently prepared to a 0.5 McFarland standard for every experiment. Visually comparing the turbidity of your bacterial suspension to the McFarland standard is crucial for reproducibility.
-
Media and Supplements: Use the same type of broth and supplements (e.g., OADC) from the same manufacturer for all comparative assays. Variations in lot-to-lot formulations of media and supplements can introduce variability.
-
Pipetting and Dilutions: Verify the accuracy and calibration of your pipettes to ensure precise serial dilutions of Epetraborole. Small errors in dilution can lead to significant shifts in the final MIC value.
-
Incubation Conditions: Maintain consistent incubation temperature, duration, and atmospheric conditions (e.g., CO2 levels if required) for all assays.[2]
-
Reading of Results: The visual determination of growth inhibition should be performed consistently. Using a standardized light source and background can aid in reproducibility.
Experimental Protocols
Detailed Methodology for Epetraborole Broth Microdilution MIC Assay (CLSI-based)
This protocol is a generalized procedure based on CLSI guidelines for broth microdilution susceptibility testing. Specific details may need to be optimized for the particular bacterial species being tested.
-
Preparation of Epetraborole Stock Solution:
-
Dissolve Epetraborole in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Epetraborole stock solution in a 96-well microtiter plate using the appropriate sterile broth (e.g., CAMHB supplemented with 5% OADC). The final volume in each well should be 100 µL.
-
The concentration range should be selected to encompass the expected MIC of the test organism.
-
Include a positive control well (broth with bacteria, no drug) and a negative control well (broth only) on each plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture (e.g., grown on Middlebrook 7H11 agar), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL for E. coli.
-
Dilute the adjusted bacterial suspension in the assay broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the Epetraborole dilutions, as well as the positive control well.
-
The final volume in each well will be 200 µL.
-
Seal the plates to prevent evaporation and incubate at the appropriate temperature (e.g., 36 ± 1 °C) and duration (e.g., 7 to 10 days for MAC) as required for the specific organism.[2]
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for bacterial growth.
-
The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible growth of the organism.
-
Visualizations
Caption: Mechanism of action of Epetraborole.
Caption: Epetraborole MIC assay workflow.
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. an2therapeutics.com [an2therapeutics.com]
- 3. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Epetraborole Hydrochloride Efficacy with Norvaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving the combination of Epetraborole hydrochloride and norvaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (EPT) is a novel, boron-containing antibiotic that functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[1][2] LeuRS is an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[2] Epetraborole specifically targets the editing domain of LeuRS, trapping the tRNALeu and preventing protein synthesis, which ultimately leads to bacterial cell death.[2][3]
Q2: Why is norvaline used to enhance the efficacy of Epetraborole? What is the synergistic mechanism?
A2: The combination of norvaline and Epetraborole is a strategic approach to combat antibiotic resistance.[3][4] Bacteria can develop resistance to Epetraborole through mutations that result in the loss of the LeuRS editing activity.[3] While this makes the bacteria resistant to Epetraborole, it also renders the LeuRS enzyme unable to distinguish between leucine and similar-looking, non-proteinogenic amino acids like norvaline.[3][4] When these Epetraborole-resistant mutants are exposed to norvaline, the faulty LeuRS misincorporates norvaline into newly synthesized proteins in place of leucine.[3][5] This leads to widespread protein misfolding, induction of the unfolded protein response, and ultimately, cell death, creating a synthetic lethal interaction.[3][4] This combination therapy has been shown to limit the emergence of Epetraborole-resistant mutants and improve efficacy in preclinical models.[3][6]
Q3: What are the recommended starting concentrations for Epetraborole and norvaline in in vitro assays?
A3: The optimal concentrations can vary significantly depending on the bacterial species and strain being tested. Based on published studies with Mycobacterium abscessus, Epetraborole has a Minimum Inhibitory Concentration (MIC) range of 0.25–4 μg/mL.[2] For synergy and mutant prevention experiments, concentrations around 10 times the MIC90 of both Epetraborole (e.g., 0.63 μg/mL) and norvaline (e.g., 590 μg/mL) have been used.[6] It is crucial to perform dose-response experiments and checkerboard assays to determine the optimal synergistic concentrations for your specific experimental system.
Q4: How should I prepare and store stock solutions of this compound and norvaline?
A4: For this compound, it can be dissolved in water (H₂O) at concentrations up to 28 mg/mL (102.37 mM), though sonication may be required to aid dissolution.[7] It is recommended to prepare fresh solutions, as they can be unstable.[8] For long-term storage, powder can be kept at -20°C for up to three years, and solutions in solvent can be stored at -80°C for up to one year.[7] L-norvaline is generally soluble in water. For cell culture, prepare stock solutions in sterile water or culture medium and filter-sterilize before use.
Q5: What bacterial species or strains are most relevant for studying this combination?
A5: This combination has shown significant promise against mycobacterial infections. Key organisms of interest include Mycobacterium abscessus, a pathogen of concern for patients with cystic fibrosis, and Mycobacterium tuberculosis.[3][4] The efficacy of Epetraborole has also been evaluated against Burkholderia pseudomallei and other Gram-negative pathogens.[2][9]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability or poor reproducibility in assay results. | Inconsistent cell density, passage number effects, or reagent instability. | Ensure a consistent cell seeding protocol. Use cells with a low passage number (<10 splits) to avoid genetic drift and maintain experimental consistency.[10] Prepare fresh solutions of Epetraborole for each experiment, as it can be unstable.[8] |
| Epetraborole shows lower-than-expected potency (high MIC values). | Drug degradation, incorrect bacterial strain, or solubility issues. | Confirm the identity and susceptibility profile of your bacterial strain. Prepare fresh Epetraborole stock solutions before each experiment.[8] If precipitation is observed, use sonication to aid dissolution as recommended.[7] |
| No synergistic effect is observed when combining Epetraborole and norvaline. | The bacterial population has not yet developed Epetraborole resistance, or norvaline concentration is suboptimal. | Synergy is most pronounced in Epetraborole-resistant mutants that have lost LeuRS editing function.[3] The effect may not be apparent in wild-type strains. Perform a checkerboard assay with a wide range of concentrations for both compounds to identify the optimal synergistic window. |
| Toxicity or cell death is observed in control groups treated only with norvaline. | Norvaline concentration is too high, leading to off-target effects or cytotoxicity. | High concentrations of L-norvaline have been reported to be cytotoxic to human cells in vitro.[11] Perform a dose-response curve for norvaline alone on your specific bacterial strain or cell line to determine its toxic threshold and establish a safe concentration range for synergy experiments. |
| Cells are lysing or detaching from the culture plate during the experiment. | The permeabilizing agent (if used, e.g., digitonin) concentration is too high, or cells are stressed. | If your protocol involves cell permeabilization, optimize the concentration of the agent for your specific cell line.[12] Ensure cells are handled gently and quickly during preparation to minimize stress.[12] Check for common cell culture contaminants like Mycoplasma, which can impact cell health.[13] |
Quantitative Data Summary
Table 1: In Vitro Activity of Epetraborole Against B. pseudomallei Strains
| Strain | MIC Range (μg/mL) | Modal MIC (μg/mL) |
|---|---|---|
| Clinically Derived & Reference Strains (n=16) | 0.25 - 4 | 1 |
Data sourced from studies on clinically representative strains of Burkholderia pseudomallei.[2]
Table 2: In Vivo Efficacy of Epetraborole in a Murine Lung Infection Model
| Treatment Group | Bacterial Burden Reduction (Log₁₀ CFU/mL) vs. Untreated |
|---|---|
| Epetraborole (15 mg/kg, oral) | ~1.5 |
| Epetraborole (30 mg/kg, oral) | ~3.5 |
Data from a murine model of B. pseudomallei infection.[2]
Table 3: Efficacy of Epetraborole in Combination with Standard of Care (SOC) in a Chronic M. avium complex (MAC) Mouse Model
| Treatment Group | Bacterial Killing Increase (Log₁₀ CFU) vs. SOC Alone | Total Lung CFU Reduction (Log₁₀) |
|---|---|---|
| Epetraborole (200 mg/kg) + SOC | 1.4 - 3.0 | 4.6 - 5.6 |
SOC: Clarithromycin (CLR), Rifabutin (RFB), Ethambutol (EMB).[14]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted for determining the MIC of Epetraborole with and without a fixed concentration of norvaline using the broth microdilution method.
-
Preparation:
-
Prepare a 2X stock of Epetraborole in appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Prepare two sets of sterile 96-well microtiter plates.
-
Plate A (Epetraborole alone): Add 100 µL of broth to columns 2-12. Add 200 µL of the 2X Epetraborole stock to column 1.
-
Plate B (Epetraborole + Norvaline): Prepare broth containing a fixed, sub-inhibitory concentration of norvaline. Add 100 µL of this norvaline-containing broth to columns 2-12. Add 200 µL of 2X Epetraborole stock (prepared in norvaline broth) to column 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, to column 11. Discard 100 µL from column 11. Column 12 will serve as a growth control (no drug).
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to ~1 x 10⁶ CFU/mL.
-
Add 100 µL of the inoculum to each well of both plates, bringing the final volume to 200 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates and incubate at the optimal temperature and duration for the specific bacterial species (e.g., 37°C for 24-48 hours).
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of Epetraborole that completely inhibits visible bacterial growth. Compare the MIC from Plate A to Plate B to assess the effect of norvaline.
-
Protocol 2: Mutant Frequency Assay
This protocol assesses the ability of norvaline to reduce the frequency of Epetraborole-resistant mutants.
-
Bacterial Culture: Grow a large-volume culture of the test bacterium to late-logarithmic phase (~10⁹ CFU/mL).
-
Plating:
-
Plate 1 (Control): Spread 100 µL of the undiluted culture onto agar plates containing a high concentration of Epetraborole (e.g., 10X MIC).
-
Plate 2 (Combination): Spread 100 µL of the undiluted culture onto agar plates containing the same high concentration of Epetraborole PLUS a fixed concentration of norvaline.
-
-
Titering: Prepare serial dilutions of the original culture and plate on non-selective agar to determine the total number of viable cells (CFU/mL).
-
Incubation: Incubate all plates until colonies are visible.
-
Calculation:
-
Count the number of colonies on the selective plates.
-
Mutant Frequency = (Number of resistant colonies) / (Total number of viable cells plated).
-
Compare the mutant frequency between the control and combination plates. A significant reduction in the combination plate indicates that norvaline suppresses the emergence of EPT-resistant mutants.[3]
-
Visualizations
Caption: Synergistic mechanism of Epetraborole and Norvaline against bacteria.
Caption: General experimental workflow for evaluating Epetraborole-Norvaline synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of norvaline at leucine positions in recombinant human hemoglobin expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Antibacterial | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Epetraborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Cell culture conditions [qiagen.com]
- 11. news-medical.net [news-medical.net]
- 12. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Protocols for Culturing Human Cell Lines [cytion.com]
- 14. 1704. Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor, Demonstrates Potent Efficacy and Improves Efficacy of Standard of Care Regimen Against Mycobacterium avium complex in a Chronic Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential for Epetraborole cross-resistance with other antibiotics
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential for Epetraborole cross-resistance with other antibiotics. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Epetraborole and how does it relate to cross-resistance?
A1: Epetraborole is a boron-containing compound that functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3][4] This enzyme is essential for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). Epetraborole traps the tRNALeu in the editing site of the LeuRS, preventing the completion of this crucial step and thereby halting protein synthesis.[1][5] Because this target and mechanism are unique compared to many other antibiotic classes, the potential for cross-resistance with drugs that have different targets is inherently low.
Q2: Has cross-resistance between Epetraborole and other antibiotics been observed?
A2: Studies have shown no evidence of cross-resistance between Epetraborole and other clinically important antibiotics. Specifically, research on Mycobacterium avium complex (MAC) isolates demonstrated that clarithromycin- and amikacin-resistant strains remained susceptible to Epetraborole.[6][7][8][9] Furthermore, characterization of Epetraborole-resistant mutants showed that while their MIC values for Epetraborole increased significantly, the MICs for other drugs such as amikacin, bedaquiline, clofazimine, clarithromycin, and ethambutol did not change more than four-fold.[10]
Q3: What is the primary mechanism of resistance to Epetraborole?
A3: The primary mechanism of resistance to Epetraborole is the development of mutations in the gene encoding its target, the leucyl-tRNA synthetase (LeuRS).[5] These mutations can alter the binding site of the drug, reducing its inhibitory activity.
Q4: Can Epetraborole be used in combination with other antibiotics?
A4: Yes, Epetraborole has been studied in combination with other antibiotics. Checkerboard assays have generally shown indifferent or, in some cases, synergistic or additive effects with other drugs.[10] For instance, synergy or additive effects were observed when Epetraborole was combined with ethambutol against Mycobacterium avium complex.[10] Importantly, no antagonism has been reported in these combination studies.[10]
Troubleshooting Guides
Problem: I am observing unexpected resistance to Epetraborole in my bacterial cultures.
Possible Cause 1: Spontaneous Resistance Development. Spontaneous mutations in the leuS gene can arise in a bacterial population, leading to Epetraborole resistance.
Troubleshooting Steps:
-
Verify Resistance: Re-test the suspected resistant isolate's Minimum Inhibitory Concentration (MIC) for Epetraborole using a standardized method like broth microdilution.
-
Isolate and Purify: Streak the culture to obtain single colonies and test the MIC of individual colonies to confirm that the resistance is a stable trait of the isolate and not due to a mixed population.
-
Sequence the leuS gene: Perform Sanger or whole-genome sequencing on the resistant isolate to identify mutations in the leucyl-tRNA synthetase gene.
Possible Cause 2: Experimental Error. Inaccurate drug concentrations, inoculum size, or incubation conditions can lead to erroneous results.
Troubleshooting Steps:
-
Verify Drug Concentration: Prepare fresh stock solutions of Epetraborole and verify the final concentrations in your assay.
-
Standardize Inoculum: Ensure your bacterial inoculum is standardized to the recommended density (e.g., 0.5 McFarland standard).
-
Control Incubation Conditions: Verify that the incubation time, temperature, and atmospheric conditions are appropriate for the organism being tested.
-
Include Quality Control Strains: Always include appropriate quality control (QC) strains with known Epetraborole MIC values in your experiments to validate your assay.
Problem: I need to determine if resistance to another antibiotic in my isolates affects Epetraborole susceptibility.
Troubleshooting Steps:
-
Characterize Your Isolates: First, confirm the resistance profile of your isolates to the other antibiotic using a standardized susceptibility testing method (e.g., broth microdilution or disk diffusion).
-
Determine Epetraborole MIC: For each characterized isolate (both resistant and susceptible to the other antibiotic), determine the MIC of Epetraborole.
-
Compare MICs: Compare the Epetraborole MIC values between the isolates that are resistant and susceptible to the other antibiotic. A lack of significant difference in Epetraborole MICs would suggest no cross-resistance.
Data Presentation
Table 1: Epetraborole Minimum Inhibitory Concentration (MIC) Data against Mycobacterium avium Complex (MAC) Isolates.
| Antibiotic | Organism/Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Epetraborole | 110 MAC clinical isolates from Japan | 2 | 4 | 0.25 - 16 | [2][5] |
| Epetraborole | 51 MAC isolates | 2 (CAMHB) 1 (7H9) | 8 (CAMHB) 4 (7H9) | 0.25 - 8 | [9] |
| Epetraborole | 4 Clarithromycin-resistant MAC isolates | - | - | 0.25 - 2 | [5] |
| Epetraborole | M. avium (n=17) | 2 | 16 | - | [11] |
| Epetraborole | M. intracellulare (n=26) | 4 | 8 | - | [11] |
| Clarithromycin | 110 MAC clinical isolates from Japan | 1 | 4 | 0.125 - >32 | [2] |
| Amikacin | 110 MAC clinical isolates from Japan | 8 | 16 | 2 - 32 | [2] |
CAMHB: Cation-Adjusted Mueller-Hinton Broth; 7H9: Middlebrook 7H9 Broth
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Epetraborole stock solution
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Multichannel pipette
Procedure:
-
Prepare Antibiotic Dilutions: a. Prepare a serial two-fold dilution of Epetraborole in the broth directly in the 96-well plate. The final volume in each well should be 50 µL. b. Leave a column of wells with broth only to serve as a growth control.
-
Prepare Inoculum: a. Select isolated colonies from an overnight culture. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate the Plate: a. Add 50 µL of the standardized bacterial inoculum to each well, including the growth control wells. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours, or as appropriate for the specific bacterium.
-
Reading the Results: a. The MIC is the lowest concentration of Epetraborole that completely inhibits visible growth of the organism.
Protocol 2: Checkerboard Assay for Synergy Testing
Materials:
-
96-well microtiter plates
-
Appropriate broth medium
-
Stock solutions of Epetraborole and the second antibiotic
-
Standardized bacterial inoculum (as prepared for MIC testing)
Procedure:
-
Plate Setup: a. In a 96-well plate, create a two-dimensional array of antibiotic concentrations. b. Along the x-axis (columns), prepare serial dilutions of Epetraborole. c. Along the y-axis (rows), prepare serial dilutions of the second antibiotic.
-
Inoculation: a. Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: a. Incubate the plate under appropriate conditions for the test organism.
-
Data Analysis: a. After incubation, determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) index for each combination: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpretation:
- Synergy: FIC Index ≤ 0.5
- Indifference: 0.5 < FIC Index ≤ 4
- Antagonism: FIC Index > 4
Protocol 3: Induction and Selection of Epetraborole-Resistant Mutants
Materials:
-
Bacterial culture
-
Agar plates with and without varying concentrations of Epetraborole
-
Liquid broth medium
Procedure:
-
Spontaneous Mutant Selection: a. Grow a large population of the bacterium in non-selective liquid broth to a high density (e.g., 109 - 1010 CFU/mL). b. Plate the high-density culture onto agar plates containing Epetraborole at concentrations 2x, 4x, and 8x the MIC. c. Incubate the plates under appropriate conditions until colonies appear. d. Any colonies that grow on the Epetraborole-containing plates are potential resistant mutants.
-
Confirmation of Resistance: a. Pick individual colonies from the selective plates and streak them onto fresh Epetraborole-containing agar to confirm their resistance. b. Grow the confirmed resistant mutants in liquid culture and perform an MIC test to quantify the level of resistance.
-
Cross-Resistance Testing: a. Once you have a confirmed Epetraborole-resistant mutant, test its susceptibility to other antibiotics using the MIC determination protocol. b. Compare the MICs of the other antibiotics for the resistant mutant to the MICs for the original, susceptible parent strain.
Visualizations
Caption: Mechanism of action of Epetraborole.
Caption: Experimental workflow for assessing cross-resistance.
Caption: Logic of low cross-resistance potential.
References
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. 2135. Epetraborole in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Testing by Checkerboard Assay [bio-protocol.org]
- 4. asm.org [asm.org]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. an2therapeutics.com [an2therapeutics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. an2therapeutics.com [an2therapeutics.com]
- 11. Mycobacteria susceptibility to epetraborole: how far can it go?: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
Epetraborole Hydrochloride vs. Standard of Care for Nontuberculous Mycobacterial (NTM) Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nontuberculous mycobacterial (NTM) infections present a significant and growing therapeutic challenge due to the intrinsic drug resistance of the causative organisms and the long, often toxic, treatment regimens required. This guide provides an objective comparison of epetraborole hydrochloride, a novel investigational agent, with the current standard of care (SOC) for NTM infections, supported by preclinical and clinical data.
Overview
Epetraborole is a novel, orally bioavailable, small-molecule inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][2] This unique mechanism of action offers a potential advantage against drug-resistant NTM strains. The standard of care for NTM lung disease, particularly that caused by Mycobacterium avium complex (MAC), typically involves a multi-drug regimen administered for 12 months or more after culture conversion.[3][4] This regimen commonly includes a macrolide (clarithromycin or azithromycin), a rifamycin (rifampin or rifabutin), and ethambutol.[3][4]
While preclinical studies of epetraborole showed promise, its clinical development for treatment-refractory MAC lung disease was recently halted. AN2 Therapeutics announced the termination of the Phase 2/3 EBO-301 trial after topline results indicated insufficient efficacy, particularly in achieving sputum culture conversion, although the drug was generally well-tolerated.[5][6][7]
Mechanism of Action
Epetraborole
Epetraborole targets and inhibits the bacterial enzyme leucyl-tRNA synthetase (LeuRS). By binding to the editing site of LeuRS, it blocks the attachment of leucine to its corresponding tRNA, thereby halting protein synthesis and leading to bacterial cell death.[2]
Diagram: Mechanism of Action of Epetraborole
Caption: Mechanism of Epetraborole via LeuRS inhibition.
Standard of Care (MAC Infections)
The SOC regimen for MAC infections employs a multi-pronged attack on the mycobacteria.
-
Macrolides (Clarithromycin/Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit.
-
Rifamycins (Rifampin/Rifabutin): Inhibit DNA-dependent RNA polymerase, thus blocking RNA synthesis.[8]
-
Ethambutol: Inhibits arabinosyl transferases, which are involved in the synthesis of the mycobacterial cell wall.[9]
Diagram: Mechanism of Action of Standard of Care Drugs
Caption: Multi-target mechanisms of standard of care drugs.
Preclinical Data: In Vitro Activity
Epetraborole has demonstrated potent in vitro activity against a range of NTM species, including clinical isolates of MAC and M. abscessus.
| Organism/Isolate Group | N | Epetraborole MIC Range (µg/mL) | Epetraborole MIC₅₀ (µg/mL) | Epetraborole MIC₉₀ (µg/mL) | Reference |
| M. avium complex (MAC) | 51 | 0.25 - 8 | 2 | 4 | [10] |
| M. avium complex (Japan isolates) | 110 | 0.25 - 16 | 2 | 4 | [5] |
| M. abscessus | 147 | 0.03 - 0.25 | 0.06 | 0.12 | [11] |
| M. avium ATCC 700898 | - | - | 0.5 | - | [12] |
| M. intracellulare 20-S-13 (Clarithromycin-resistant) | - | - | 0.06 | - | [12] |
Preclinical Data: In Vivo Efficacy
Studies in a chronic mouse lung infection model have shown that epetraborole reduces bacterial load and enhances the activity of the SOC regimen.
| NTM Strain | Treatment Group | Dose (mg/kg, PO, QD) | Mean Log₁₀ CFU Reduction vs. Control | Reference |
| M. avium 2285R | Epetraborole | 100 | ~2.5 | [1] |
| M. avium 2285R | Clarithromycin | 250 | ~1.0 | [1] |
| M. avium ATCC 700898 | Epetraborole | 200 | ~4.8 | [1] |
| M. avium ATCC 700898 | Standard of Care (SOC)¹ | Various | ~3.2 | [1] |
| M. avium ATCC 700898 | Epetraborole + SOC¹ | 200 + Various | ~5.6 | [1] |
| M. abscessus ATCC 19977 | Epetraborole | 25 | 1.1 | [13] |
| M. abscessus ATCC 19977 | Epetraborole | 50 | 1.1 | [13] |
| M. abscessus ATCC 19977 | Imipenem | 100 (SC, BID) | 1.9 | [13] |
¹SOC: Clarithromycin (250 mg/kg), Rifabutin (100 mg/kg), Ethambutol (100 mg/kg)
Clinical Trial Data: EBO-301 Phase 2
The EBO-301 trial was a pivotal Phase 2/3, double-blind, placebo-controlled study in patients with treatment-refractory MAC lung disease. The trial was terminated due to insufficient efficacy.
| Endpoint | Epetraborole + OBR¹ (n=38) | Placebo + OBR¹ (n=40) | Treatment Difference | p-value | Reference |
| PRO-based Clinical Response² | 39.5% | 25.0% | 13.9% | 0.19 | [7] |
| Sputum Culture Conversion (Month 6) | 13.2% | 10.0% | 3.4% | 0.64 | [7] |
¹OBR: Optimized Background Regimen, consisting of at least 2 antimycobacterial agents, as specified by the investigator. ²PRO: Patient-Reported Outcome.
Diagram: EBO-301 Clinical Trial Workflow
Caption: Simplified workflow of the EBO-301 Phase 2 trial.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) document M24-A3.[12]
-
Medium: Cation-adjusted Mueller Hinton broth.[12]
-
Procedure: NTM isolates are exposed to serial twofold dilutions of the antimicrobial agent in a microtiter plate.
-
Incubation: Plates are incubated at 37°C. Incubation time varies by NTM species, typically 7-14 days for slow-growers like MAC and 3-5 days for rapid-growers like M. abscessus.[14]
-
Endpoint: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.[15]
Time-Kill Assay (for M. abscessus)
-
Inoculum Preparation: A log-phase culture of M. abscessus (OD₆₀₀ of 0.4–0.8) is diluted to approximately 10⁵ CFU/mL in 7H9 broth.[16]
-
Drug Exposure: The bacterial suspension is incubated with the test drug at various concentrations (e.g., multiples of the MIC). A drug-free culture serves as a growth control.[17]
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 1, 2, 3, 4, and 5 days).[17]
-
Quantification: Samples are serially diluted and plated on 7H10 agar. Colonies are counted after 4 days of incubation at 37°C to determine the CFU/mL.[16]
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each drug concentration. Bactericidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16]
In Vivo Chronic Mouse Lung Infection Model
-
Animal Model: C57BL/6 mice are commonly used.[1]
-
Infection: Mice are infected via pulmonary aerosol with a high concentration of a MAC strain (e.g., 1x10¹¹ CFU).[1]
-
Treatment Initiation: Treatment is initiated at a chronic stage of infection, typically 28 days post-infection.[1]
-
Drug Administration: Epetraborole and SOC drugs are administered orally once daily for a specified duration (e.g., 56 days).[1]
-
Efficacy Endpoint: The primary endpoint is the bacterial burden (CFU) in the lungs. Lungs are harvested at the end of treatment, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar to quantify CFU.[1]
Conclusion
This compound demonstrated potent in vitro activity against NTM and promising efficacy in preclinical in vivo models, both as a monotherapy and in combination with standard-of-care agents. Its novel mechanism of action targeting LeuRS provided a strong rationale for its development. However, the compound failed to demonstrate sufficient clinical efficacy in the Phase 2 portion of the EBO-301 trial for treatment-refractory MAC lung disease, leading to the termination of the program for this indication. While the safety profile was acceptable, the lack of significant improvement in sputum culture conversion over a placebo-controlled optimized background regimen underscores the profound difficulty in treating this patient population.
The standard of care, a multi-drug regimen of macrolides, rifamycins, and ethambutol, remains the cornerstone of NTM therapy despite its long duration, potential for toxicity, and suboptimal cure rates. The experience with epetraborole highlights the critical need for continued research into novel agents and therapeutic strategies, and emphasizes the importance of robust clinical trial design with validated endpoints to demonstrate meaningful patient benefit in NTM lung disease. Future research may explore epetraborole in other NTM patient populations or in different combination regimens.[5]
References
- 1. an2therapeutics.com [an2therapeutics.com]
- 2. an2therapeutics.com [an2therapeutics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. AN2 Therapeutics Updates on EBO-301 Phase 2/3 Study of Epetraborole for Treatment-Refractory MAC Lung Disease [synapse.patsnap.com]
- 7. AN2 Therapeutics Provides Update on EBO-301 Phase 2/3 Study Evaluating Epetraborole for Treatment-Refractory Mycobacterium avium Complex (MAC) Lung Disease | AN2 Therapeutics, Inc [investor.an2therapeutics.com]
- 8. Rifampicin - Wikipedia [en.wikipedia.org]
- 9. jwatch.org [jwatch.org]
- 10. an2therapeutics.com [an2therapeutics.com]
- 11. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. an2therapeutics.com [an2therapeutics.com]
- 13. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Models of Nontuberculous Mycobacteria Infection for Early Drug Discovery and Vaccine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Epetraborole and Ceftazidime: A Comparative Analysis of Efficacy Against Burkholderia pseudomallei
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of epetraborole and ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis. This document synthesizes experimental data on their respective mechanisms of action, in vitro and in vivo potency, and synergistic effects.
Burkholderia pseudomallei is a Gram-negative bacterium that poses a significant therapeutic challenge due to its intrinsic resistance to many antibiotics.[1][2] The current standard-of-care for the intensive phase of melioidosis treatment often includes the third-generation cephalosporin, ceftazidime.[1][3] However, treatment failures and the emergence of resistance highlight the urgent need for novel therapeutic agents.[4][5] Epetraborole, a novel boron-containing antibiotic, has emerged as a promising candidate with a distinct mechanism of action.[6][7][8] This guide presents a comparative overview of the efficacy of these two antimicrobial agents based on available preclinical data.
Mechanism of Action
Epetraborole exerts its antibacterial effect by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS).[6][8][9] This enzyme is crucial for protein synthesis as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA).[6][8] By blocking this essential step, epetraborole effectively halts protein production, leading to bacterial growth inhibition.[6]
Ceftazidime, a member of the β-lactam class of antibiotics, acts by inhibiting penicillin-binding protein 3 (PBP-3).[4][10][11] PBPs are enzymes essential for the synthesis and maintenance of the bacterial cell wall. Inhibition of PBP-3 disrupts cell wall integrity, leading to cell filamentation and eventual lysis.[10]
Figure 1: Comparative Mechanisms of Action.
Comparative In Vitro Efficacy
Epetraborole has demonstrated potent in vitro activity against a range of B. pseudomallei strains, including clinical isolates with varying susceptibility to standard-of-care drugs.[6] Studies have reported Minimum Inhibitory Concentration (MIC) values for epetraborole to be generally lower than those for ceftazidime against the same strains.[6][8]
| Drug | Strain Panel | MIC Range (μg/mL) | MIC Mode (μg/mL) | Reference |
| Epetraborole | 13 clinical and 3 reference strains | 0.25 - 4 | 1 | [6][8] |
| Ceftazidime | 13 clinical and 3 reference strains | 2 - 8 | 4 | [6][8] |
Ex Vivo and In Vivo Efficacy
Preclinical models have been crucial in evaluating the potential of epetraborole for treating melioidosis. Ex vivo studies using THP-1 macrophages have shown that epetraborole is effective at killing intracellular B. pseudomallei and demonstrates synergy when combined with ceftazidime.[6][12]
In an acute pulmonary murine infection model of melioidosis, epetraborole administered orally or subcutaneously showed efficacy comparable to ceftazidime.[6][7] Notably, the combination of epetraborole and ceftazidime resulted in significantly improved antimicrobial activity in this animal model, suggesting a potential for combination therapy to enhance treatment outcomes.[6][7]
| Model | Drug(s) | Key Findings | Reference |
| Ex Vivo (THP-1 Macrophages) | Epetraborole | Dose-dependent inhibition of intracellular B. pseudomallei growth. | [6] |
| Epetraborole + Ceftazidime | Demonstrated synergy in killing intracellular bacteria. | [6][12] | |
| In Vivo (Murine Pulmonary Infection) | Epetraborole (oral or subcutaneous) | Efficacy equivalent to ceftazidime. | [6][7] |
| Epetraborole + Ceftazidime | Significantly improved antimicrobial activity compared to monotherapy. | [6][7] |
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The in vitro activity of epetraborole and ceftazidime against B. pseudomallei is commonly determined using the broth microdilution method.[7]
-
Bacterial Strains : A panel of clinically derived and reference B. pseudomallei strains are used.[6]
-
Inoculum Preparation : Bacterial colonies are suspended in a suitable broth to achieve a standardized concentration.
-
Drug Dilution : Serial dilutions of epetraborole and ceftazidime are prepared in a 96-well microtiter plate.
-
Incubation : The prepared bacterial inoculum is added to each well, and the plates are incubated under appropriate conditions.
-
MIC Determination : The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.[6]
Ex Vivo Macrophage Infection Model
This model assesses the ability of the antibiotics to kill bacteria residing within host cells.
-
Cell Culture : Human monocytic THP-1 cells are cultured and differentiated into macrophages.[6]
-
Infection : The macrophages are infected with B. pseudomallei at a specific multiplicity of infection.
-
Antibiotic Treatment : After allowing for bacterial uptake, the infected cells are treated with various concentrations of epetraborole, ceftazidime, or a combination of both.[13]
-
Cell Lysis and Enumeration : At designated time points, the macrophages are lysed to release intracellular bacteria, which are then plated to determine the number of colony-forming units (CFUs).[6]
In Vivo Murine Melioidosis Model
The murine pulmonary infection model is a standard for evaluating the efficacy of antimicrobial agents against B. pseudomallei.
-
Animal Model : Mice (e.g., BALB/c) are used for the infection studies.[14]
-
Infection : Mice are infected via the intranasal route with a lethal dose of B. pseudomallei.
-
Treatment : At a specified time post-infection, treatment is initiated with epetraborole (administered orally or subcutaneously), ceftazidime, or a combination therapy.[6][13]
-
Outcome Measures : Efficacy is assessed by monitoring survival rates and determining the bacterial burden (CFUs) in the lungs and spleen at the end of the treatment period.[13]
Figure 2: Experimental Workflow for Efficacy Evaluation.
Conclusion
Epetraborole demonstrates potent activity against Burkholderia pseudomallei, with in vitro studies indicating lower MICs compared to ceftazidime. Its novel mechanism of action, targeting leucyl-tRNA synthetase, makes it a valuable candidate, particularly in the context of potential resistance to β-lactam antibiotics.[15] Furthermore, preclinical data from ex vivo and in vivo models suggest that epetraborole has comparable efficacy to ceftazidime as a monotherapy and exhibits synergistic effects when used in combination.[6][12] These findings support the continued investigation of epetraborole as a new therapeutic option for the treatment of melioidosis, both as a standalone agent and as part of a combination regimen with existing antibiotics like ceftazidime.
References
- 1. Characterization of Ceftazidime Resistance Mechanisms in Clinical Isolates of Burkholderia pseudomallei from Australia | PLOS One [journals.plos.org]
- 2. Development of ceftazidime resistance in an acute Burkholderia pseudomallei infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ceftazidime resistance mechanisms in clinical isolates of Burkholderia pseudomallei from Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. Epetraborole by AN2 Therapeutics for Burkholderia pseudomallei Infections (Melioidosis): Likelihood of Approval [pharmaceutical-technology.com]
- 10. Transient In Vivo Resistance Mechanisms of Burkholderia pseudomallei to Ceftazidime and Molecular Markers for Monitoring Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial resistance to ceftazidime involving loss of penicillin-binding protein 3 in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
Validating Epetraborole's Engagement of Leucyl-tRNA Synthetase in Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Epetraborole is a novel, boron-containing antimicrobial agent that targets leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis.[1][2][3] Its unique mechanism of action, which involves trapping tRNALeu in the editing domain of LeuRS, presents a promising avenue for combating drug-resistant bacteria.[1][4] This guide provides a comparative overview of the key experimental methods used to validate the engagement of epetraborole with its intended target, LeuRS, in bacteria. The information is compiled from various studies and presented to aid researchers in designing and interpreting their own experiments.
Mechanism of Action
Epetraborole inhibits protein synthesis by forming an adduct with the terminal adenosine of uncharged tRNALeu within the editing site of the LeuRS enzyme.[1][4] This boron-mediated trapping of tRNALeu prevents the enzyme from attaching leucine to its cognate tRNA, thereby halting protein synthesis and inhibiting bacterial growth.[1][4]
Caption: Mechanism of action of epetraborole in inhibiting bacterial protein synthesis.
Comparative Data on Epetraborole Activity
The following tables summarize the in vitro activity of epetraborole against various bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of Epetraborole Against Various Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Burkholderia pseudomallei | 13 clinical and 3 reference strains | 0.25 - 4 | [1] |
| Mycobacterium abscessus | 59 clinical isolates | MIC50: 0.125, MIC90: 0.25 | [4] |
| Mycobacterium avium complex | 5 strains | Potent in vivo efficacy | [5] |
Experimental Protocols for Target Validation
Validating that a compound acts on its intended target is a critical step in drug development. The following are key experimental protocols used to confirm epetraborole's engagement with LeuRS.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a serial dilution of epetraborole in cation-adjusted Mueller-Hinton broth (or other appropriate media for the specific bacterium) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the specific bacterium for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of epetraborole that shows no visible growth.
Generation and Sequencing of Resistant Mutants
This method confirms the target by identifying mutations in the gene encoding the target protein in resistant organisms.
Protocol:
-
Selection of Mutants: Plate a high density of bacteria (e.g., 109 CFU) on agar plates containing epetraborole at concentrations 4x, 8x, and 16x the MIC.
-
Incubation: Incubate the plates until resistant colonies appear.
-
Isolation and Verification: Isolate individual resistant colonies and re-test their MIC to confirm resistance.
-
Gene Sequencing: Extract genomic DNA from the resistant isolates and amplify the leuS gene using PCR.
-
Analysis: Sequence the amplified leuS gene and compare it to the wild-type sequence to identify mutations that confer resistance. Non-synonymous mutations in the leuS gene are strong evidence of target engagement.[4]
CRISPR Interference (CRISPRi) for Gene Knockdown
CRISPRi can be used to specifically reduce the expression of the target gene (leuS), which should lead to increased susceptibility to the drug.
Protocol:
-
Construct Design: Design a guide RNA (gRNA) that targets the promoter or coding region of the leuS gene.
-
CRISPRi System Delivery: Introduce the CRISPRi system (dCas9 and the gRNA) into the target bacteria.
-
Gene Knockdown Induction: Induce the expression of the dCas9-gRNA complex (e.g., with anhydrotetracycline).
-
Susceptibility Testing: Perform an MIC assay with epetraborole on the bacteria with the induced CRISPRi system.
-
Analysis: A significant decrease in the MIC of epetraborole upon leuS knockdown indicates that the drug's efficacy is dependent on the expression level of LeuRS, thus confirming target engagement.[6]
Caption: Experimental workflow for validating epetraborole's target engagement with LeuRS.
Comparison with Other LeuRS Inhibitors
While this guide focuses on epetraborole, it is important to note that other compounds targeting LeuRS exist. For instance, tavaborole (AN2690) is an antifungal benzoxaborole that also inhibits LeuRS.[7] Comparative studies using the methodologies described above can help elucidate differences in potency, spectrum of activity, and resistance profiles among various LeuRS inhibitors.
Conclusion
The validation of epetraborole's engagement with its LeuRS target in bacteria is supported by a combination of biochemical, whole-cell, and genetic evidence. The consistent findings across different experimental approaches, including the determination of MICs, the identification of resistance-conferring mutations in the leuS gene, and the demonstration of hypersusceptibility upon leuS knockdown, provide a robust confirmation of its mechanism of action. This comprehensive understanding of target engagement is essential for the continued development of epetraborole and other novel antimicrobials targeting aminoacyl-tRNA synthetases.
References
- 1. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor [mdpi.com]
- 3. an2therapeutics.com [an2therapeutics.com]
- 4. academic.oup.com [academic.oup.com]
- 5. an2therapeutics.com [an2therapeutics.com]
- 6. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap - PMC [pmc.ncbi.nlm.nih.gov]
Epetraborole and Clarithromycin: A Head-to-Head Comparison for the Treatment of Mycobacterium avium Complex (MAC) Disease
A comprehensive review of preclinical and clinical data for two key antimycobacterial agents.
This guide provides a detailed, data-driven comparison of epetraborole and clarithromycin, two antibiotics with distinct mechanisms of action, for the treatment of Mycobacterium avium complex (MAC) disease. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
At a Glance: Key Differences
| Feature | Epetraborole | Clarithromycin |
| Mechanism of Action | Inhibitor of leucyl-tRNA synthetase (LeuRS), blocking protein synthesis.[1][2][3][4] | Binds to the 50S ribosomal subunit, inhibiting protein synthesis.[5][6][7] |
| Development Status for MAC | Phase 2/3 clinical trial for treatment-refractory MAC lung disease was initiated but subsequently terminated due to insufficient efficacy.[8] | FDA-approved for the prevention and treatment of disseminated MAC infection.[9][10] |
| Known Resistance Mechanism in MAC | Not yet well-characterized in clinical isolates. Preclinical data suggests a low propensity for resistance development.[11][12] | Point mutations in the 23S rRNA gene are the primary cause of resistance.[13][14] |
| Oral Bioavailability | Yes, administered as a once-daily oral tablet in clinical trials.[15][16] | Yes, available as oral tablets (immediate and extended-release) and suspension.[10] |
In Vitro Activity
Epetraborole has demonstrated potent in vitro activity against a range of MAC clinical isolates, including strains resistant to clarithromycin.[16][17] The minimum inhibitory concentration (MIC) values for epetraborole are comparable to or lower than those of clarithromycin for susceptible strains.
Table 1: Comparative In Vitro Activity against MAC Isolates
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Epetraborole | 0.25 - 16 | 2 | 4 | [18] |
| Epetraborole | 0.25 - 8 | 2 | 8 | [16] |
| Clarithromycin | 0.125 - >32 | 1 | 4 | [18] |
| Clarithromycin | 0.25 - >64 | 1 | 4 | [16] |
| Clarithromycin | ≤4.0 (for susceptible isolates) | N/A | N/A | [19][20] |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Preclinical In Vivo Efficacy
Head-to-head studies in chronic mouse models of MAC lung infection have provided valuable insights into the comparative efficacy of epetraborole and clarithromycin.
A study evaluating epetraborole against a biofilm-forming strain of M. avium (2285R) demonstrated that all tested doses of epetraborole were significantly more effective than clarithromycin at a dose of 250 mg/kg.[11][12] Furthermore, when combined with a standard of care (SOC) regimen (clarithromycin, rifabutin, and ethambutol), epetraborole significantly enhanced the bactericidal activity of the regimen.[11][12]
Table 2: Preclinical Efficacy in a Chronic MAC Mouse Lung Infection Model (M. avium 2285R)
| Treatment Group | Dosage (mg/kg, PO, QD) | Mean Log₁₀ CFU Reduction in Lungs (vs. Day 28 Control) | Reference |
| Epetraborole | 1, 10, 30, 100, 300, 500 | Significantly better than Clarithromycin | [11][12] |
| Clarithromycin | 250 | Less effective than all Epetraborole doses | [11][12] |
CFU = Colony Forming Units; PO = Per os (by mouth); QD = Once daily
Clinical Trial Overview
Epetraborole
Epetraborole was being evaluated in a pivotal Phase 2/3, double-blind, placebo-controlled study (EBO-301, NCT05327803) in patients with treatment-refractory MAC lung disease.[15][21][22] The trial was designed to assess the efficacy and safety of epetraborole when added to an optimized background regimen (OBR). However, AN2 Therapeutics announced the termination of the trial after topline results from the Phase 2 portion showed insufficient efficacy.[8] While the study met its primary objective related to a patient-reported outcome tool, the key secondary endpoint of sputum culture conversion at month six was not met, with similar rates in the epetraborole and placebo arms (13.2% vs. 10.0%, respectively).[8]
Clarithromycin
Clarithromycin is a well-established component of the multi-drug regimen for treating MAC disease.[10] Its efficacy, particularly in the context of disseminated MAC in HIV-infected patients, has been demonstrated in numerous clinical trials.[19] However, the emergence of resistance during monotherapy is a significant limitation, necessitating its use in combination with other antimycobacterial agents.[13][23]
Mechanisms of Action and Resistance
The distinct mechanisms of action of epetraborole and clarithromycin are reflected in their differing resistance profiles.
Epetraborole: Targeting Leucyl-tRNA Synthetase
Epetraborole is a boron-containing compound that inhibits bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is crucial for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), an essential step in protein synthesis. By forming an adduct with the terminal adenosine of tRNALeu within the editing site of LeuRS, epetraborole effectively traps the tRNA and halts protein production.[3]
References
- 1. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Drug–Drug Interaction Potential of Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epetraborole, a leucyl-tRNA synthetase inhibitor, demonstrates murine efficacy, enhancing the in vivo activity of ceftazidime against Burkholderia pseudomallei, the causative agent of melioidosis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Epetraborole - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clarithromycin - Wikipedia [en.wikipedia.org]
- 8. respiratory-therapy.com [respiratory-therapy.com]
- 9. Clarithromycin | C38H69NO13 | CID 84029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Clarithromycin: MedlinePlus Drug Information [medlineplus.gov]
- 11. an2therapeutics.com [an2therapeutics.com]
- 12. 1704. Epetraborole, a Novel Bacterial Leucyl-tRNA Synthetase Inhibitor, Demonstrates Potent Efficacy and Improves Efficacy of Standard of Care Regimen Against Mycobacterium avium complex in a Chronic Mouse Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clarithromycin-Resistant Mycobacterium avium Is Still Susceptible to Treatment with Clarithromycin and Is Virulent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. an2therapeutics.com [an2therapeutics.com]
- 17. an2therapeutics.com [an2therapeutics.com]
- 18. 2135. Epetraborole in vitro Activity Against Mycobacterium avium complex Recent Clinical Isolates from Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jwatch.org [jwatch.org]
- 20. In vitro and in vivo activities of clarithromycin against Mycobacterium avium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mountsinai.org [mountsinai.org]
- 22. AN2 Therapeutics initiates Phase III part of MAC therapy trial [clinicaltrialsarena.com]
- 23. journals.asm.org [journals.asm.org]
Epetraborole In Vitro Synergy with Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro synergy testing of epetraborole, a novel boron-containing inhibitor of bacterial leucyl-tRNA synthetase, with other antimicrobial agents. The data presented here is crucial for understanding the potential of epetraborole in combination therapies, particularly for challenging infections like those caused by Nontuberculous Mycobacteria (NTM).
Executive Summary
Epetraborole has been evaluated in combination with several standard-of-care antimicrobials against various NTM strains, primarily Mycobacterium avium complex (MAC). The predominant method for assessing synergy has been the checkerboard broth microdilution assay. The key findings from these studies indicate that epetraborole, when combined with other antimicrobials, does not exhibit antagonism. Notably, synergistic or additive effects have been observed when epetraborole is paired with ethambutol against certain MAC isolates. For most other combinations, the interaction is characterized as indifferent, meaning the activity of the combined drugs is equal to that of the most active single agent. Furthermore, combining epetraborole with agents like ethambutol, clarithromycin, rifabutin, or amikacin has been shown to significantly reduce the frequency of resistance development.
Quantitative Synergy Analysis
The following tables summarize the outcomes of in vitro synergy testing of epetraborole in combination with various antimicrobials against NTM species. The interaction is primarily defined by the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Table 1: Epetraborole Synergy with Standard-of-Care Antimicrobials against Mycobacterium avium complex (MAC)
| Combination Agent | Bacterial Strains | Test Method | Observed Interaction | FICI Range |
| Ethambutol (EMB) | 5 MAC strains | Checkerboard Assay | Synergy or Additivity[1] | Not specified |
| Clarithromycin (CLR) | 7 NTM strains | Checkerboard Assay | Indifference[1] | Not specified |
| Rifabutin (RBT) | 7 NTM strains | Checkerboard Assay | Indifference[1] | Not specified |
| Amikacin (AMK) | 7 NTM strains | Checkerboard Assay | Indifference[1] | Not specified |
| Bedaquiline (BDQ) | 7 NTM strains | Checkerboard Assay | Indifference[1] | Not specified |
Note: Specific FICI values were not available in the reviewed literature. The interactions are reported as described in the source.
Table 2: Impact of Combination on Epetraborole Resistance Frequency in M. avium
| Combination Agent | Fold Reduction in Resistance Frequency |
| Ethambutol (EMB) | >700-fold[1] |
| Clarithromycin (CLR) | >700-fold[1] |
| Rifabutin (RBT) | >700-fold[1] |
| Amikacin (AMK) | >700-fold[1] |
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the minimum inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the FICI to classify the interaction as synergistic, additive/indifferent, or antagonistic.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB) or other appropriate broth media (e.g., Middlebrook 7H9 for mycobacteria)
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity
-
Stock solutions of epetraborole and the second antimicrobial agent
Procedure:
-
Preparation of Drug Dilutions:
-
Antimicrobial agents are serially diluted in the broth medium.
-
In a 96-well plate, Drug A (e.g., epetraborole) is serially diluted along the x-axis (columns), while Drug B is serially diluted along the y-axis (rows).
-
The final plate contains a gradient of concentrations for both drugs, with wells containing single agents and various combinations.
-
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at an appropriate temperature and duration for the test organism (e.g., 35°C for 24-48 hours for common bacteria; longer for mycobacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the drug(s) that visually inhibits bacterial growth.
-
FICI Calculation: The FICI is calculated for each well showing no growth using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) The ΣFICI is the lowest FICI value obtained for any of the wells.
Visualizing Experimental Workflows
Epetraborole's Mechanism of Action
Epetraborole functions by inhibiting the bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2][3] This unique mechanism of action makes it a valuable candidate for combination therapy.
Caption: Mechanism of action of Epetraborole, inhibiting leucyl-tRNA synthetase (LeuRS).
Checkerboard Assay Workflow
The following diagram illustrates the key steps involved in performing a checkerboard assay for synergy testing.
Caption: Workflow of the checkerboard assay for antimicrobial synergy testing.
References
Epetraborole: A Novel Hope Against Imipenem-Resistant Mycobacteroides abscessus
A detailed comparison of epetraborole's efficacy against challenging imipenem-resistant Mycobacteroides abscessus strains versus alternative therapeutic strategies.
For researchers, scientists, and drug development professionals, the emergence of multi-drug resistant pathogens presents a formidable challenge. Among these, Mycobacteroides abscessus, an intrinsically drug-resistant non-tuberculous mycobacterium, is a growing concern, particularly in patients with cystic fibrosis and other chronic lung diseases. The increasing prevalence of imipenem-resistant strains, a key component of the current standard-of-care, necessitates the urgent development of novel therapeutics. This guide provides a comparative analysis of the efficacy of epetraborole, a novel boron-containing leucyl-tRNA synthetase inhibitor, against imipenem-resistant M. abscessus, alongside a review of alternative treatment options, supported by experimental data.
Epetraborole: In Vivo Efficacy Against an Imipenem-Resistant Strain
A recent study has demonstrated the significant in vivo activity of epetraborole (EBO) against an imipenem-resistant clinical isolate of M. abscessus, M9530. The minimum inhibitory concentration (MIC) of imipenem against this strain was reported to be 48 µg/mL, classifying it as resistant. In a mouse model of lung infection, oral administration of epetraborole resulted in a dose-dependent reduction in bacterial burden.
| Treatment Group | Dosage | Route | Log10 CFU Reduction in Lungs (4 weeks) |
| Epetraborole (EBO) | 50 mg/kg | Oral, once daily | 2.5 |
| Epetraborole (EBO) | 25 mg/kg | Oral, once daily | 1.2 |
| Imipenem | 100 mg/kg | Subcutaneous, twice daily | Not specified for this resistant strain |
| Vehicle (PBS) | - | - | Net increase of 2.5 log10 CFU |
Data extracted from a study by Rimal et al. (2024). The study highlights that the efficacy of 50 mg/kg epetraborole was statistically similar to that of twice-daily 100 mg/kg imipenem against this resistant strain.[1]
Alternative Therapeutic Strategies for Imipenem-Resistant M. abscessus
The treatment of imipenem-resistant M. abscessus infections is challenging and often relies on combination therapies with repurposed or novel drugs. While direct comparative data against epetraborole is limited, several agents have shown promise in preclinical and clinical settings.
| Therapeutic Agent/Combination | Mechanism of Action | Key Experimental Findings |
| Clofazimine & Bedaquiline | Clofazimine: Disrupts membrane function; Bedaquiline: Inhibits ATP synthase | A combination of clofazimine and bedaquiline was effective in treating M. abscessus in GKO−/− and SCID mice models.[2] |
| Dual β-Lactam Therapy (e.g., Imipenem + Avibactam/Relebactam) | Overcomes β-lactamase-mediated resistance | Avibactam improves the in vitro and in vivo effect of imipenem.[2] Relebactam, in combination with imipenem and amoxicillin, killed 100% of clinical isolates tested in one study.[3] |
| Rifabutin | Inhibits DNA-dependent RNA polymerase | As effective as clarithromycin in reducing bacterial burden in the spleen and lungs of NOD SCID mice.[2] |
| Tedizolid | Oxazolidinone; inhibits protein synthesis | Shows intracellular antimicrobial activity alone and in combination with imipenem.[2] |
| Delamanid/Pretomanid | Nitroimidazoles; interfere with mycolic acid synthesis | Novel antimicrobials with activity against M. abscessus.[2][4] |
| Phage Therapy | Lytic bacteriophages infect and kill bacteria | Has been used successfully in a severe case of disseminated M. abscessus infection.[2] |
Experimental Protocols
In Vivo Efficacy of Epetraborole in a Mouse Model of Lung Infection
A key study utilized a C3HeB/FeJ mouse model to evaluate the efficacy of epetraborole. This model is designed to mimic human M. abscessus lung disease.
Experimental Workflow:
Methodology:
-
Infection: C3HeB/FeJ mice are infected with M. abscessus via the aerosol route to establish a lung infection. The infection is allowed to progress for one week.
-
Treatment: Following the initial infection period, mice are treated for four weeks with either oral epetraborole (once daily at 25 or 50 mg/kg), subcutaneous imipenem (twice daily at 100 mg/kg), or a vehicle control (PBS).
-
Evaluation: At the end of the treatment period, the bacterial burden in the lungs is quantified by homogenizing the lung tissue, performing serial dilutions, and plating on appropriate media to enumerate colony-forming units (CFUs).
Mechanism of Action: Epetraborole
Epetraborole's novel mechanism of action is a key advantage, as it is less likely to be affected by existing resistance mechanisms to other antibiotic classes. It targets the editing domain of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[5]
Conclusion
Epetraborole demonstrates significant promise as a therapeutic agent against imipenem-resistant Mycobacteroides abscessus. Its novel mechanism of action and potent in vivo efficacy, even against highly resistant strains, position it as a valuable candidate for further clinical development. While direct comparative studies with all alternative therapies are not yet available, the existing data suggests that epetraborole could become a crucial component in the armamentarium against this challenging pathogen. Continued research, including combination studies with other active agents, is warranted to fully elucidate its potential in treating M. abscessus infections.
References
- 1. Efficacy of epetraborole against Mycobacteroides abscessus in a mouse model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative and Experimental Therapies of Mycobacterium abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Epetraborole Hydrochloride
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of epetraborole hydrochloride, a novel leucyl-tRNA synthetase inhibitor. Adherence to these protocols is vital to ensure compliance with regulations and to foster a culture of safety within the laboratory.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.[1]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with many research chemicals, is governed by local, state, and federal regulations.[1] Since it is not explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA), a hazardous waste determination must be made based on its characteristics.
Step 1: Hazardous Waste Determination
The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3][4][5] Based on the available SDS for this compound, it does not meet the criteria for ignitability, corrosivity, or reactivity.[1] The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). In the absence of specific TCLP data for this compound, it is prudent to manage it as a hazardous waste as a precautionary measure, especially in a research setting where waste streams can be complex.
Step 2: Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[6]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), in a designated, leak-proof container that is clearly labeled "Hazardous Waste" and includes the chemical name "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. The container must be labeled as "Hazardous Waste" with the chemical name and approximate concentration. Do not mix with other solvent wastes unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.
Step 3: Storage
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
Step 4: Disposal
The disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of laboratory waste. Contact your EHS office to schedule a waste pickup and for any specific institutional requirements.
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 4 | [1] |
| Skin Irritation | Category 2 | [1] |
| Eye Irritation | Category 2A | [1] |
| Respiratory Irritation | Category 3 | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
Key Considerations for Laboratory Safety
-
Never dispose of this compound down the drain. This can lead to environmental contamination.[6]
-
Do not dispose of this chemical in the regular trash.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
-
Maintain accurate records of the waste generated and its disposal.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
